2-(trifluoromethyl)-1H-indol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKYREAEEVHLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 2-(Trifluoromethyl)-1H-indol-5-amine: A Comprehensive Technical Guide
Strategic Significance in Drug Discovery
The incorporation of a trifluoromethyl (–CF₃) group into aromatic and heteroaromatic scaffolds is a cornerstone strategy in modern medicinal chemistry. The –CF₃ moiety profoundly enhances metabolic stability, increases lipophilicity, and modulates the pKa of adjacent functional groups without imposing severe steric penalties. Specifically, the 2-(trifluoromethyl)indole core is a privileged pharmacophore, serving as the structural foundation for potent chemokine receptor 5 (CCR5) antagonists, tyrosine kinase inhibitors, and general anesthetics ().
Within this chemical space, 2-(trifluoromethyl)-1H-indol-5-amine (CAS: 1205639-64-0) represents a highly versatile synthetic intermediate. The C5-amino group provides an orthogonal functional handle, allowing for subsequent derivatization via Buchwald-Hartwig cross-couplings, amidation, or reductive amination to rapidly generate diverse library analogs.
Retrosynthetic Analysis & Route Selection
Synthesizing 2-(trifluoromethyl)indoles with precise regiocontrol has historically been challenging due to the electrophilic nature of traditional trifluoromethylating agents, which often lead to mixtures of C2 and C3 substituted products. To ensure absolute regiochemical fidelity at the C2 position, we must build the indole core from pre-functionalized or geometrically constrained precursors.
As a Senior Application Scientist, I evaluate synthetic routes based on scalability, precursor accessibility, and operational safety. We can approach this target via two primary retrosynthetic disconnections:
-
Route A (The Primary Protocol): Cascade Coupling/Condensation/Deacylation. This route utilizes a CuI/L-proline catalyzed Ullmann-type coupling between 4-nitro-2-iodotrifluoroacetanilide and a β-keto ester (e.g., methyl acetoacetate). This is our preferred method because the starting materials are inexpensive, the reaction is highly scalable, and the regioselectivity is structurally guaranteed.
-
Route B (The Alternative): Domino Trifluoromethylation/Cyclization. This modern approach utilizes 4-nitro-2-ethynylaniline and a fluoroform-derived CuCF₃ reagent (). While highly atom-economical regarding the –CF₃ source, the preparation and handling of CuCF₃ require specialized techniques that may limit routine bench-scale execution.
Retrosynthetic pathways for 2-(trifluoromethyl)-1H-indol-5-amine.
Mechanistic Causality: The Cu-Catalyzed Cascade
To successfully execute Route A, one must understand the causality of the catalytic cycle. The transformation is not a simple cyclization; it is a meticulously orchestrated cascade of three distinct chemical events:
-
Ullmann-Type C–C Coupling: The Cu(I) center, stabilized by the bidentate L-proline ligand, undergoes oxidative addition into the C–I bond of 4-nitro-2-iodotrifluoroacetanilide. Subsequent transmetalation with the enolate of methyl acetoacetate (generated by Cs₂CO₃) and reductive elimination forms a C–C bond. Causality of L-proline: Without an amino acid ligand, the Cu(I) species aggregates or oxidizes, stalling the reaction at elevated temperatures. L-proline maintains the solubility and reactivity of the copper complex in DMSO.
-
Intramolecular Condensation: The highly electrophilic ketone of the newly attached acetoacetate moiety is attacked by the nitrogen atom of the trifluoroacetamide group, releasing water and forming a dihydropyrrole intermediate.
-
Deacylation/Aromatization: Under the basic conditions (Cs₂CO₃) in anhydrous DMSO, the intermediate undergoes an unexpected but highly favored deacylation (loss of the acetyl group from the ester), driving the aromatization to yield the stable 2-(trifluoromethyl)-5-nitroindole core. Causality of Anhydrous Conditions: If water is present, premature hydrolysis of the trifluoroacetamide occurs before the C–C coupling, resulting in an uncyclized side product.
Mechanism of the Cu-catalyzed cascade coupling and deacylation.
Self-Validating Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)-5-nitroindole
Objective: Construct the functionalized indole core via cascade coupling.
Reagents & Stoichiometry:
-
4-Nitro-2-iodotrifluoroacetanilide: 1.0 equiv (10 mmol, 3.60 g)
-
Methyl acetoacetate: 2.0 equiv (20 mmol, 2.32 g)
-
Copper(I) iodide (CuI): 10 mol% (1.0 mmol, 190 mg)
-
L-Proline: 20 mol% (2.0 mmol, 230 mg)
-
Cesium carbonate (Cs₂CO₃): 2.0 equiv (20 mmol, 6.52 g)
-
Anhydrous DMSO: 20 mL
Methodology:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 4-nitro-2-iodotrifluoroacetanilide, CuI, L-proline, and Cs₂CO₃.
-
Evacuate and backfill the flask with ultra-high purity Argon (repeat 3x) to ensure the strict exclusion of oxygen, which would irreversibly oxidize the Cu(I) catalyst.
-
Inject anhydrous DMSO and methyl acetoacetate via syringe.
-
Seal the flask and heat the reaction mixture to 60 °C in a pre-equilibrated oil bath for 12–16 hours.
-
Cool to room temperature, quench with saturated aqueous NH₄Cl (50 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System: The reaction's progress is visually indicated by the transition of the mixture from a dense, heterogeneous suspension to a dark, relatively homogenous solution as the active Cu-complex forms. Thin-Layer Chromatography (TLC) in Hexanes/EtOAc (3:1) serves as the primary validation checkpoint; the starting material ( Rf ~0.6) must be entirely consumed, replaced by a distinct, intensely UV-active spot ( Rf ~0.4) corresponding to the nitroindole. LC-MS validation must confirm the presence of the [M−H]− ion ( m/z 229.0), ensuring that cyclization and deacylation have successfully occurred.
Step 2: Reduction to 2-(Trifluoromethyl)-1H-indol-5-amine
Objective: Chemoselectively reduce the C5-nitro group to a primary amine without defluorinating the –CF₃ group or saturating the indole ring.
Reagents & Stoichiometry:
-
2-(Trifluoromethyl)-5-nitroindole: 1.0 equiv (5 mmol, 1.15 g)
-
10% Palladium on Carbon (Pd/C): 10 wt% (115 mg)
-
Hydrogen gas (H₂): 1 atm (Balloon)
-
Methanol (HPLC grade): 25 mL
Methodology:
-
Dissolve the nitroindole intermediate in Methanol within a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst. (Safety Note: Pd/C is highly pyrophoric when dry; add it to the solvent under an inert atmosphere).
-
Purge the flask with Argon, then introduce H₂ gas via a balloon. Evacuate and backfill with H₂ three times.
-
Stir the suspension vigorously at room temperature for 3–4 hours.
-
Filter the mixture through a short pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional Methanol (20 mL).
-
Concentrate the filtrate in vacuo to afford the crude amine, which can be recrystallized from Dichloromethane/Hexanes.
Self-Validating System: This reduction is self-indicating; the bright yellow color of the nitroindole solution rapidly fades to a pale, nearly colorless state upon complete reduction to the amine. Real-time kinetic validation can be achieved by monitoring hydrogen uptake. Post-reaction, the isolated product must exhibit a primary amine stretch (~3300–3400 cm⁻¹) in FTIR spectroscopy, and a distinct, broad NH2 singlet integrating to 2 protons in ¹H NMR (~3.5 ppm, DMSO- d6 ).
Quantitative Data Presentation
To aid in strategic decision-making for scale-up campaigns, the following table summarizes the quantitative metrics of the leading synthetic routes for 2-(trifluoromethyl)indoles.
| Route | Starting Material | Catalyst / Reagents | Yield (Avg) | Scalability | Atom Economy |
| Cascade Coupling | 2-Iodotrifluoroacetanilides | CuI / L-proline / Cs₂CO₃ | 75–85% | High (Gram-scale proven) | Moderate (Loss of acetyl/iodide) |
| Domino Cyclization | 2-Alkynylanilines | CuCF₃ / TMEDA | 60–80% | Moderate (Reagent handling) | High (Direct CF₃ incorporation) |
| Radical Cyclization | Trifluoroacetimidoyl chlorides | Ru(phen)₃Cl₂ / Visible Light | 70–90% | Low (Photocatalytic setup) | Moderate |
Table 1: Quantitative comparison of synthetic routes to 2-(trifluoromethyl)indoles based on literature precedent and bench-scale execution.
References
-
Elaboration of 2-(Trifluoromethyl)indoles via a Cascade Coupling/Condensation/Deacylation Process. Yu Chen, Yuji Wang, Zheming Sun, Dawei Ma. Organic Letters 2008, 10, 4, 625-628. URL:[Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Yibin Ye, Kelvin Pak Shing Cheung, Lisi He, Gavin Chit Tsui. Organic Letters 2018, 20, 6, 1676-1679. URL:[Link]
An In-Depth Technical Guide to 2-(Trifluoromethyl)-1H-indol-5-amine Derivatives and Analogs for Drug Discovery Professionals
Abstract
The 2-(trifluoromethyl)-1H-indol-5-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique combination of physicochemical properties conducive to the development of novel therapeutics. The strategic incorporation of a trifluoromethyl group at the 2-position of the indole ring enhances metabolic stability and lipophilicity, while the 5-amino group provides a versatile handle for a wide range of chemical modifications. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and biological activities of 2-(trifluoromethyl)-1H-indol-5-amine derivatives and their analogs. We will delve into detailed synthetic protocols, explore structure-activity relationships (SAR), and discuss their potential as kinase inhibitors and other therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule drug candidates.
Introduction: The Strategic Advantage of the 2-(Trifluoromethyl)-1H-indol-5-amine Core
The indole nucleus is a ubiquitous heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal scaffold for engaging with biological targets. The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological profile.
The 2-(trifluoromethyl)-1H-indol-5-amine core combines several advantageous features for drug design:
-
The Trifluoromethyl Group (CF₃): The introduction of a CF₃ group at the 2-position of the indole ring offers several benefits.[2] This highly electronegative group can significantly enhance metabolic stability by blocking oxidative metabolism at the C2 position. Furthermore, the CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[2]
-
The 5-Amino Group (-NH₂): The primary amine at the 5-position serves as a key point for diversification. It can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships and the optimization of target engagement. This versatile handle enables the synthesis of amides, sulfonamides, ureas, and other derivatives with diverse biological activities.
This guide will provide a detailed exploration of the synthesis and therapeutic potential of this promising scaffold.
Synthetic Strategies for the 2-(Trifluoromethyl)-1H-indol-5-amine Core
The synthesis of the 2-(trifluoromethyl)-1H-indol-5-amine core is a multi-step process that typically involves the construction of a substituted indole ring followed by functional group manipulations. A common and effective strategy involves the synthesis of a 5-nitro-2-(trifluoromethyl)-1H-indole intermediate, which is then reduced to the desired 5-amino derivative.
Synthesis of 5-Nitro-2-(trifluoromethyl)-1H-indole
Two classical and versatile methods for indole synthesis, the Leimgruber-Batcho and Fischer indole syntheses, can be adapted for the preparation of the 5-nitro-2-(trifluoromethyl)-1H-indole intermediate.
2.1.1. Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a popular choice due to its high yields and mild reaction conditions.[3] The general approach starts with an appropriately substituted o-nitrotoluene.
Caption: General workflow of the Leimgruber-Batcho indole synthesis.
Experimental Protocol: Synthesis of 5-Nitro-2-(trifluoromethyl)-1H-indole via a Modified Leimgruber-Batcho Approach
A plausible route involves the reaction of a trifluoromethylated o-nitroaromatic precursor. One such approach involves the olefination of 2-nitrobenzaldehydes with CF₃CCl₃ to yield trifluoromethylated ortho-nitrostyrenes. These can then be converted to enamines and subsequently cyclized.[4]
Step 1: Formation of the Enamine
-
To a solution of the appropriate trifluoromethylated ortho-nitrostyrene in a suitable solvent (e.g., toluene), add pyrrolidine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude α-CF₃-β-(2-nitroaryl) enamine.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a mixture of ethanol and water.
-
Add iron powder and acetic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-nitro-2-(trifluoromethyl)-1H-indole.
2.1.2. Fischer Indole Synthesis
The Fischer indole synthesis is another classic method that can be employed.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[5][6]
Sources
The Strategic Role of 2-(Trifluoromethyl)-1H-indol-5-amine (CAS: 1205639-64-0) in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic fluorination of privileged heterocycles has become a cornerstone of target-directed drug design[1]. Among these, 2-(trifluoromethyl)-1H-indol-5-amine , universally identified by its CAS number 1205639-64-0 [2], stands out as a highly versatile building block.
As a Senior Application Scientist, I frequently leverage this specific scaffold when designing kinase inhibitors or GPCR modulators. The molecule elegantly solves two distinct structural challenges: the C2-trifluoromethyl group provides metabolic shielding and modulates the acidity of the indole core[3], while the C5-primary amine serves as an essential vector for pharmacophore extension. This whitepaper details the physicochemical rationale, validated synthetic methodologies, and application workflows for utilizing CAS 1205639-64-0 in advanced drug discovery programs.
Physicochemical Properties & Structural Rationale
Before integrating a building block into a high-throughput synthesis campaign, it is critical to understand its fundamental properties and the causality behind its structural design.
Table 1: Physicochemical and Identity Parameters
| Parameter | Value |
| Chemical Name | 2-(Trifluoromethyl)-1H-indol-5-amine |
| Alternative Name | 5-Amino-2-trifluoromethylindole |
| CAS Registry Number | 1205639-64-0[4] |
| Molecular Formula | C9H7F3N2 |
| Molecular Weight | 200.16 g/mol [2] |
| MDL Number | MFCD20230325[4] |
| Hydrogen Bond Donors | 2 (Indole NH, Primary Amine -NH2) |
| Hydrogen Bond Acceptors | 4 (Trifluoromethyl -CF3, Amine N) |
The Mechanistic "Why": Scaffold Design Logic
The indole ring is routinely used to mimic the purine ring of ATP in kinase inhibitors. However, unsubstituted indoles suffer from severe metabolic liabilities, particularly cytochrome P450 (CYP)-mediated oxidation at the electron-rich C2 position.
By utilizing the 2-(trifluoromethyl)-1H-indol-5-amine scaffold, we achieve three critical pharmacological upgrades:
-
Metabolic Shielding: The strong electron-withdrawing nature and steric bulk of the -CF3 group completely block oxidative metabolism at the C2 position, significantly extending the in vivo half-life of the resulting drug candidate[3].
-
pKa Modulation: The inductive pull of the C2-CF3 group lowers the pKa of the adjacent indole NH (from ~16 to ~12-13). This increased acidity transforms the NH into a highly potent hydrogen-bond donor, which is critical for establishing robust, low-nanomolar interactions with the hinge region backbone of target kinases.
-
Pharmacophore Extension: The primary amine at the C5 position acts as a synthetic handle. It can be readily functionalized into an amide, urea, or sulfonamide, allowing the molecule to project out of the binding pocket into solvent-exposed regions to improve aqueous solubility.
Fig 1: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.
Synthetic Methodologies & Experimental Protocols
Historically, synthesizing 2-(trifluoromethyl)indoles via classical methods (like the Fischer indole synthesis) proved highly problematic. The strongly electron-withdrawing -CF3 group deactivates intermediate hydrazones, requiring exceptionally harsh acidic conditions that often lead to decomposition or require extensive protection/deprotection sequences[5].
To circumvent this, modern synthetic workflows employ a domino trifluoromethylation-cyclization strategy starting from ortho-alkynylanilines[5].
Fig 2: Two-step synthetic workflow for 2-(trifluoromethyl)-1H-indol-5-amine via domino cyclization.
Step-by-Step Protocol: Synthesis of CAS 1205639-64-0
Phase 1: Domino Cyclization to 5-Nitro-2-(trifluoromethyl)indole
Causality & Rationale: We utilize a pre-formed fluoroform-derived CuCF3 complex. The copper acts as both the source of the CF3 radical/nucleophile and the Lewis acid catalyst to activate the alkyne for intramolecular cyclization by the aniline nitrogen, avoiding harsh acids entirely[5].
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-ethynyl-4-nitroaniline (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Reagent Addition: Add the CuCF3 reagent (1.5 equiv). The excess is required to drive the equilibrium of the domino reaction and compensate for trace moisture.
-
Thermal Activation: Heat the mixture to 80 °C. The electron-deficient nature of the nitro group slows the cyclization, typically requiring 12-16 hours for complete consumption of the starting material. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Self-Validating Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NH4Cl and 25% aqueous NH4OH. Validation: The solution will immediately turn deep blue. This visual cue confirms the formation of soluble copper-amine complexes, successfully sequestering the heavy metal catalyst away from your organic product.
-
Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.
Phase 2: Chemoselective Reduction to the Target Amine
Causality & Rationale: Palladium on carbon (Pd/C) under a mild hydrogen atmosphere is highly chemoselective for nitro reduction. The robust C(sp3)-F bonds of the trifluoromethyl group remain strictly intact under these conditions, preventing unwanted defluorination.
-
Reaction Setup: Dissolve the intermediate 5-nitro-2-(trifluoromethyl)indole (5 mmol) in MS-grade methanol (25 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Always purge the flask with argon before and after the addition of Pd/C to prevent the ignition of methanol vapors.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm, via balloon). Stir vigorously at room temperature for 4 hours.
-
Validation: Monitor via TLC. The resulting amine product will exhibit a significantly lower Rf value compared to the nitro intermediate and will stain strongly with ninhydrin.
-
Final Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to afford the final product, 2-(trifluoromethyl)-1H-indol-5-amine (CAS: 1205639-64-0) [2], as a stable solid ready for downstream library generation.
References
To ensure scientific integrity and reproducibility, the methodologies and structural rationales discussed in this guide are grounded in the following verified sources:
-
Royal Society of Chemistry (RSC Advances) Title: A visible-light induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides Source: URL:[Link]
-
ResearchGate Publications Title: Two-step, regioselective, multigram-scale synthesis of 2–(trifluoromethyl)indoles from 2-nitrotoluenes Source: URL:[Link]
Sources
Molecular Weight Dynamics of 2-(Trifluoromethyl)-1H-indol-5-amine in Drug Design: A Technical Guide
Executive Summary
In modern medicinal chemistry, the molecular weight (MW) of a starting scaffold dictates the downstream trajectory of a drug discovery program. 2-(Trifluoromethyl)-1H-indol-5-amine (CAS No.: 1205639-64-0) is a highly specialized heterocyclic building block with a precise molecular weight of 200.16 g/mol . This technical guide explores the physicochemical implications of this specific molecular weight, the mass contribution of its trifluoromethyl (-CF3) moiety, and the analytical methodologies required to validate its structural integrity in the laboratory.
The Strategic Value of a 200.16 Da Scaffold
From the perspective of a Senior Application Scientist, selecting a building block is an exercise in mass economy. According to Lipinski’s Rule of Five (RO5), an orally bioavailable drug should ideally possess a molecular weight of less than 500 Daltons (Da)[1].
At exactly 200.16 Da, 2-(trifluoromethyl)-1H-indol-5-amine occupies a "Goldilocks zone" for fragment-based and traditional lead optimization[2].
-
The Mass Budget: Starting with a 200 Da core leaves a ~300 Da "budget" for synthetic elaboration[3]. This allows medicinal chemists to append target-specific pharmacophores—such as kinase hinge-binding motifs or solubilizing groups—without violating the 500 Da threshold[1].
-
Ligand Efficiency (LE): The compact nature of this indole derivative ensures that every heavy atom contributes significantly to target binding, maximizing the LE metric crucial for preventing molecular obesity in late-stage drug candidates.
Table 1: Physicochemical Properties & Mass Profiling
| Property | Value | Causality / Implication in Drug Design |
| Chemical Formula | C9H7F3N2 | Dictates the isotopic distribution pattern in MS. |
| Average Molecular Weight | 200.16 g/mol | Leaves a ~300 Da budget for Lipinski compliance. |
| Monoisotopic Mass | 200.056 Da | Critical for High-Resolution Mass Spectrometry (HRMS) targeting. |
| Hydrogen Bond Donors | 3 (NH2 + Indole NH) | Well within the RO5 limit of ≤ 5 donors[1]. |
| Hydrogen Bond Acceptors | 3 (F3) | Well within the RO5 limit of ≤ 10 acceptors[1]. |
The Mass Penalty vs. Metabolic Shielding of the -CF3 Group
The trifluoromethyl group contributes exactly 69 Da to the molecule's total mass of 200.16 Da. Why do medicinal chemists willingly spend over a third of their initial mass budget on a single functional group?
The causality lies in the unique physicochemical properties of fluorine. The C–F bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for a standard C–H bond)[4].
-
Metabolic Stability: The -CF3 group acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the 2-position of the indole ring[5].
-
Lipophilicity Tuning: The -CF3 group significantly enhances the lipophilicity (LogP) and membrane permeability of the molecule without the massive steric bulk associated with large alkyl chains[4].
Pharmacophore elaboration strategy leveraging the 200.16 Da core to maintain Lipinski compliance.
Analytical Characterization: Validating the Molecular Weight
To experimentally validate the 200.16 g/mol molecular weight, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Because the molecule features a primary aniline-like amine at the 5-position, it is highly basic and readily accepts a proton. Therefore, Electrospray Ionization in Positive Mode (ESI+) is the mandated ionization technique.
The expected precursor ion is the protonated molecule [M+H]+ .
-
Exact Mass of C9H7F3N2 = 200.056 Da.
-
Addition of a proton ( H+ , ~1.007 Da) yields an expected m/z of 201.063 .
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Setting | Scientific Rationale |
| Ionization Mode | ESI Positive (ESI+) | The 5-amine group is easily protonated in acidic mobile phases. |
| Precursor Ion (Q1) | m/z 201.06 | Corresponds to the [M+H]+ exact mass. |
| Collision Energy (CE) | 20-35 eV | Optimized to cleave the robust indole core and induce CF3 loss. |
| Mobile Phase A | 0.1% Formic Acid in H2O | Formic acid provides the protons necessary for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in MeCN | Acetonitrile provides optimal desolvation efficiency. |
Experimental Protocol: LC-MS/MS Workflow
The following self-validating protocol ensures accurate mass determination while ruling out isobaric interferences.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of 2-(trifluoromethyl)-1H-indol-5-amine standard.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Causality: Methanol ensures complete dissolution of the lipophilic -CF3 moiety while remaining compatible with ESI.
-
Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Step 2: Chromatographic Separation
-
Inject 5 µL of the working solution onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Run a gradient from 5% Mobile Phase B to 95% Mobile Phase B over 5 minutes at a flow rate of 0.4 mL/min. Causality: The gradient ensures the compound is retained long enough to separate from solvent front salts, preventing ion suppression.
Step 3: Mass Spectrometry Detection
-
Set the mass spectrometer to Full Scan mode ( m/z 100-500) to confirm the presence of the base peak at m/z 201.06.
-
Switch to Product Ion Scan (MS2) by isolating m/z 201.06 in Quadrupole 1 (Q1).
-
Apply Collision-Induced Dissociation (CID) using Argon gas in Q2.
-
Record the fragmentation pattern in Q3 to establish Multiple Reaction Monitoring (MRM) transitions for future quantitative assays.
LC-MS/MS workflow for the molecular weight validation of 2-(trifluoromethyl)-1H-indol-5-amine.
Conclusion
The molecular weight of 2-(trifluoromethyl)-1H-indol-5-amine (200.16 g/mol ) is not merely a physical constant; it is a strategic asset in drug design. By combining a low molecular weight with the metabolic stability and lipophilicity of a trifluoromethyl group, this compound serves as an ideal, Lipinski-compliant scaffold for developing next-generation therapeutics. Rigorous analytical validation via LC-MS/MS ensures that this mass advantage is accurately tracked throughout the synthetic pipeline.
References
-
Sigma-Aldrich - 2-(trifluoromethyl)-1H-indol-5-amine (CAS 1205639-64-0) Product Profiling.
-
Wikipedia - Lipinski's rule of five.1
-
MDPI - The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.4
-
Taylor & Francis - Lipinski's rule of five – Knowledge and References.3
-
Mapping Ignorance - Putting the "rule of five" of drug research in context.2
-
MDPI - FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.5
Sources
Spectroscopic Characterization of 2-(Trifluoromethyl)-1H-indol-5-amine: An Analytical Whitepaper
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-(Trifluoromethyl)-1H-indol-5-amine (CAS: 1205639-64-0)[1] Molecular Formula: C₉H₇F₃N₂ Exact Mass: 200.0561 Da
Executive Summary & Molecular Significance
In modern drug discovery, the indole core serves as a privileged scaffold, interacting with a vast array of biological targets. The functionalization of this core with a trifluoromethyl ( −CF3 ) group at the C2 position introduces profound bioisosteric effects, significantly enhancing the molecule's lipophilicity, metabolic stability, and membrane permeability[2]. Furthermore, the presence of a primary amine ( −NH2 ) at the C5 position provides a versatile synthetic handle for downstream functionalization, such as Buchwald-Hartwig aminations or amide couplings.
As a Senior Application Scientist, I approach the structural validation of 2-(trifluoromethyl)-1H-indol-5-amine not merely as a checklist of analytical techniques, but as a holistic, self-validating system. Each spectroscopic modality—NMR, FTIR, and HRMS—must interrogate a specific electronic or structural feature of the molecule. This guide details the causality behind our experimental choices and provides robust, step-by-step methodologies to ensure absolute structural certainty.
Multi-Modal Analytical Workflow
To achieve unequivocal structural confirmation, we deploy an orthogonal analytical strategy. The workflow below illustrates the integration of magnetic resonance, vibrational spectroscopy, and mass spectrometry.
Multi-modal spectroscopic workflow for structural validation of the indole derivative.
Nuclear Magnetic Resonance (NMR) Profiling
Causality & Experimental Design
The selection of the NMR solvent is the most critical variable. While CDCl3 is standard, the highly polar primary amine and the hydrogen-bond donating indole N-H in this molecule necessitate the use of DMSO-d₆ . DMSO disrupts intermolecular hydrogen bonding, preventing peak broadening and allowing for the clear resolution of the −NH2 and indole N-H protons[3].
Electronically, the molecule is a "push-pull" system. The C5 −NH2 group exerts a strong resonance-donating ( +R ) effect, shielding the ortho protons (H4 and H6) and pushing their signals upfield[3]. Conversely, the C2 −CF3 group exerts a powerful inductive-withdrawing ( −I ) effect, which heavily deshields the C3 proton and induces massive scalar carbon-fluorine coupling ( 1JCF and 2JCF ) in the ¹³C spectrum[2].
Protocol 1: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D).
-
Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS singlet at 0.00 ppm and the residual pentet of DMSO at 2.50 ppm serve as dual-point internal references, ensuring chemical shift accuracy.
-
¹H NMR (400 MHz): Acquire 16 scans with a 10-second relaxation delay ( D1 ). The long delay is mandatory to ensure quantitative integration of the broad amine protons.
-
¹³C{¹H} NMR (100 MHz): Acquire 1024 scans. The high scan count is required to resolve the carbon-fluorine quartets at C2 and the −CF3 carbon, which suffer from reduced Nuclear Overhauser Effect (NOE) enhancement.
-
¹⁹F NMR (376 MHz): Acquire 64 scans using uncoupled parameters to observe the −CF3 singlet.
Quantitative Data Summary
Table 1: Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
| ~11.80 | Broad Singlet | 1H | Indole N-H | Deshielded by aromatic ring current; broad due to quadrupolar relaxation of Nitrogen. |
| ~7.20 | Doublet ( J≈8.5 Hz) | 1H | C7-H | Meta to the amine; relatively unaffected by +R effect. |
| ~6.85 | Singlet (fine doublet) | 1H | C3-H | Deshielded by −CF3 ( −I effect); may show long-range 4JHF coupling. |
| ~6.75 | Doublet ( J≈2.0 Hz) | 1H | C4-H | Ortho to amine; heavily shielded by +R effect. |
| ~6.60 | Doublet of Doublets | 1H | C6-H | Ortho to amine; heavily shielded by +R effect. |
| ~4.80 | Broad Singlet | 2H | −NH2 | Primary amine protons; sharpens in DMSO due to H-bond disruption. |
Table 2: Key ¹³C and ¹⁹F NMR Features
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |
| ¹⁹F | -60.5 to -61.5 | Singlet | N/A | −CF3 group. |
| ¹³C | ~121.0 | Quartet | 1JCF≈268 Hz | −CF3 carbon. |
| ¹³C | ~125.5 | Quartet | 2JCF≈38 Hz | C2 carbon (adjacent to −CF3 ). |
Vibrational Spectroscopy (FTIR-ATR)
Causality & Experimental Design
Attenuated Total Reflectance (ATR) FTIR is the premier technique for identifying functional groups in solid-state samples without the matrix interference of KBr pellets. For 2-(trifluoromethyl)-1H-indol-5-amine, the infrared spectrum is dominated by two distinct regions: the high-frequency N-H stretching region and the low-frequency C-F stretching region.
Because the molecule contains both a primary amine ( −NH2 ) and a secondary amine (indole N-H), we expect three distinct N-H stretching bands. The primary amine will exhibit symmetric and asymmetric stretches, while the indole N-H will present as a single, broader peak. The −CF3 group will generate intensely absorbing bands in the fingerprint region due to the massive change in dipole moment during the C-F bond vibration.
Protocol 2: Self-Validating ATR-FTIR Analysis
-
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air, 32 scans). Self-Validation: A flat baseline ensures zero cross-contamination.
-
Sample Application: Deposit 2-3 mg of the crystalline powder onto the diamond crystal. Apply consistent, optimized pressure using the anvil to ensure intimate contact with the evanescent wave.
-
Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Table 3: Key FTIR Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
| ~3420, 3330 | Medium, Sharp | −NH2 Asymmetric & Symmetric Stretch | Characteristic doublet of a primary amine. |
| ~3250 | Medium, Broad | Indole N-H Stretch | Secondary amine; broadened by solid-state H-bonding. |
| 1620 - 1580 | Medium | N-H Bend / C=C Aromatic Stretch | Scissoring motion of the primary amine overlaps with ring breathing. |
| 1150 - 1100 | Very Strong | C-F Asymmetric Stretch | Massive dipole moment change yields the strongest peaks in the spectrum. |
High-Resolution Mass Spectrometry (ESI-HRMS)
Causality & Experimental Design
The basicity of the C5 primary amine makes this molecule an ideal candidate for positive-ion Electrospray Ionization (ESI+). The amine readily accepts a proton from the acidic mobile phase, generating a stable [M+H]+ pseudomolecular ion. High-resolution Time-of-Flight (TOF) or Orbitrap analyzers are required to verify the exact mass to within < 5 ppm error, confirming the elemental composition ( C9H7F3N2 ) and ruling out isobaric impurities.
Protocol 3: Self-Validating HRMS Validation
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid acts as the proton source.
-
Instrument Calibration: Infuse a known mass calibrant (e.g., Leucine Enkephalin) via a lock-mass spray. Self-Validation: Real-time lock-mass correction ensures mass accuracy remains below 5 ppm regardless of thermal drift.
-
Acquisition: Infuse the sample via syringe pump at 10 µL/min into the ESI source. Acquire data in positive ion mode (ESI+) over a mass range of m/z 50-500.
-
Data Analysis: Extract the theoretical exact mass of the protonated species ( [M+H]+ = 201.0634 m/z).
Conclusion & Quality Control Criteria
For a batch of 2-(trifluoromethyl)-1H-indol-5-amine to be certified for advanced drug development or biological screening, it must pass the following multi-modal criteria:
-
NMR: Presence of the characteristic −CF3 quartet in the ¹³C spectrum (~121 ppm) and the correct integration of the heavily shielded ortho-protons (H4, H6) in the ¹H spectrum.
-
FTIR: Distinct resolution of the primary amine doublet (~3420, 3330 cm⁻¹) from the secondary indole N-H stretch.
-
HRMS: Observation of the [M+H]+ ion at m/z 201.0634 with a mass error of ≤ 5 ppm.
By adhering to this self-validating analytical framework, researchers can guarantee the structural integrity and purity of this critical fluorinated building block.
References
-
PubChem. "5-Aminoindole | C8H8N2 | CID 78867." National Center for Biotechnology Information. URL:[Link]
-
RSC Advances. "Visible-light induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides: synthesis of 2-trifluoromethyl indoles." Royal Society of Chemistry. URL:[Link]
Sources
Unlocking the Therapeutic Potential of 2-(Trifluoromethyl)-1H-indol-5-amine: A Technical Guide to Target Identification and Validation
This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for the novel compound, 2-(trifluoromethyl)-1H-indol-5-amine. By dissecting its structural features and leveraging the extensive pharmacology of the indole scaffold, we will illuminate promising avenues for drug development in oncology, neurodegeneration, and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic framework and detailed, actionable protocols for target validation.
Introduction: The Promise of a Privileged Scaffold with a Strategic Modification
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active molecules and its ability to interact with multiple biological targets.[1][2] Its structural versatility has given rise to a multitude of approved drugs and clinical candidates.[3] The introduction of a trifluoromethyl (CF3) group, as seen in 2-(trifluoromethyl)-1H-indol-5-amine, is a strategic modification known to enhance key pharmacological properties. The high electronegativity of the CF3 group can increase a molecule's metabolic stability by blocking oxidative metabolism and improve its cell membrane permeability, thereby enhancing bioavailability.[4]
While direct biological data for 2-(trifluoromethyl)-1H-indol-5-amine is not yet widely available, its structural components—the indole core and the trifluoromethyl group—strongly suggest a high potential for therapeutic activity across several key disease areas. This guide will therefore focus on a rational, target-based approach to unlock the therapeutic value of this promising compound.
Part 1: Strategic Target Hypotheses
Based on the known activities of structurally related indole derivatives, we propose three primary therapeutic areas for investigation: Oncology, Neurodegenerative Disorders, and Inflammatory Diseases. For each area, we have identified high-priority molecular targets and outlined the scientific rationale for their selection.
Oncology: Targeting Uncontrolled Cell Proliferation
The indole scaffold is a prominent feature in numerous anticancer agents, both natural and synthetic.[5][6] These compounds exert their effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of topoisomerases, and modulation of key signaling kinases.[7] The presence of the trifluoromethyl group can further enhance the potency and drug-like properties of such compounds.[8]
Primary Hypothesized Targets:
-
Tubulin: Many indole derivatives disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.
-
Topoisomerase IIα: Inhibition of this enzyme leads to DNA damage and cell death in rapidly dividing cancer cells.[9]
-
Receptor Tyrosine Kinases (RTKs): VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[9] Indole-containing compounds have shown potent inhibitory effects on VEGFR-2.[9]
Rationale: The indole ring system is a known pharmacophore for binding to the colchicine site on tubulin. Furthermore, the planar nature of the indole nucleus can facilitate intercalation with DNA, a key interaction for topoisomerase inhibitors. In the case of RTKs, the indole moiety can serve as a scaffold to present key hydrogen bond donors and acceptors to the ATP-binding pocket of the kinase domain.
Neurodegenerative Disorders: Modulating Neuronal Signaling and Survival
The indole core is central to the neuro-active molecules serotonin and melatonin, suggesting a high probability of interaction with neurological targets.[1] Indole derivatives are actively being investigated for their neuroprotective properties, which include antioxidant effects, inhibition of protein aggregation, and modulation of neuroinflammation.[10][11]
Primary Hypothesized Targets:
-
Serotonin Receptors (e.g., 5-HT1D, 5-HT2A): The structural similarity of 2-(trifluoromethyl)-1H-indol-5-amine to serotonin suggests potential interactions with serotonin receptors, which are implicated in mood, cognition, and neuroinflammation.[12][13]
-
Monoamine Oxidase (MAO): Inhibition of MAO can increase the levels of key neurotransmitters and has been a therapeutic strategy for Parkinson's disease.
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Rationale: The 5-amino group on the indole ring is a key feature for interaction with serotonin receptors.[14] The trifluoromethyl group could modulate the binding affinity and selectivity for different receptor subtypes. The indole nucleus itself is a recognized scaffold for the development of MAO and GSK-3β inhibitors.
Inflammatory Diseases: Attenuating the Inflammatory Cascade
The anti-inflammatory properties of indole derivatives are well-established, with indomethacin, a non-steroidal anti-inflammatory drug (NSAID), being a prime example.[1] These compounds often target key enzymes and signaling pathways involved in the inflammatory response.[15]
Primary Hypothesized Targets:
-
Cyclooxygenase (COX-1 and COX-2): These enzymes are central to the production of pro-inflammatory prostaglandins.[16]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a master regulator of inflammatory gene expression.[1]
-
Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a key role in a wide range of inflammatory conditions.
Rationale: The indole scaffold is a known inhibitor of COX enzymes.[17] Furthermore, indole derivatives have been shown to suppress the activation of the NF-κB pathway and inhibit the production of TNF-α. The trifluoromethyl group may enhance the potency and selectivity of these anti-inflammatory actions.
Part 2: Experimental Workflows for Target Validation
To empirically test the hypotheses outlined above, a systematic approach to target validation is required. The following section provides detailed, step-by-step protocols for key experiments.
Initial Broad-Spectrum Biological Screening
Before proceeding to specific target-based assays, it is prudent to conduct a broad-spectrum screen to identify the most promising therapeutic area(s).
Experimental Protocol: Cell-Based Viability and Cytotoxicity Assays
-
Cell Line Selection:
-
Oncology: A panel of cancer cell lines representing different tumor types (e.g., A549 - lung, HeLa - cervical, HepG2 - liver) should be used.[1]
-
Neurodegeneration: Neuronal cell lines (e.g., SH-SY5Y) and microglial cells (e.g., HMC3) are appropriate models.[18]
-
Inflammation: Macrophage cell lines (e.g., RAW 264.7) are suitable for studying inflammatory responses.
-
-
Compound Preparation: Prepare a stock solution of 2-(trifluoromethyl)-1H-indol-5-amine in DMSO. A serial dilution series should be prepared to determine dose-response effects.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Viability/Cytotoxicity Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values from the dose-response curves.
Data Presentation: Summary of IC50/GI50 Values
| Cell Line | Tissue of Origin | Therapeutic Area | IC50/GI50 (µM) |
| A549 | Lung Carcinoma | Oncology | Experimental Value |
| HeLa | Cervical Carcinoma | Oncology | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Oncology | Experimental Value |
| SH-SY5Y | Neuroblastoma | Neurodegeneration | Experimental Value |
| HMC3 | Microglia | Neurodegeneration/Inflammation | Experimental Value |
| RAW 264.7 | Macrophage | Inflammation | Experimental Value |
Target-Specific Validation Assays
Based on the results of the initial screening, more focused, target-specific assays can be employed.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Purified tubulin, GTP, and a fluorescence-based tubulin polymerization assay kit.
-
Assay Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add a range of concentrations of 2-(trifluoromethyl)-1H-indol-5-amine or a known tubulin inhibitor (e.g., colchicine) to the tubulin solution.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis: Compare the polymerization curves of the treated samples to the vehicle control. Calculate the IC50 for inhibition of tubulin polymerization.
Experimental Protocol: Topoisomerase IIα Inhibition Assay
-
Reagents: Purified human topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), and an assay kit for detecting DNA relaxation.
-
Assay Procedure:
-
Incubate supercoiled DNA with topoisomerase IIα in the presence of varying concentrations of the test compound or a known inhibitor (e.g., etoposide).
-
Stop the reaction and separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
-
Data Analysis: Quantify the amount of relaxed DNA in each lane. Calculate the IC50 for topoisomerase IIα inhibition.
Experimental Protocol: VEGFR-2 Kinase Activity Assay
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate, ATP, and a kinase activity assay kit (e.g., ADP-Glo™).
-
Assay Procedure:
-
Set up kinase reactions containing VEGFR-2, the peptide substrate, and varying concentrations of the test compound or a known inhibitor (e.g., sunitinib).
-
Initiate the reaction by adding ATP.
-
After incubation, measure the kinase activity according to the kit manufacturer's instructions.
-
-
Data Analysis: Determine the IC50 for VEGFR-2 inhibition from the dose-response curve.
Experimental Protocol: Serotonin Receptor Binding Assay
-
Reagents: Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1D), a radiolabeled ligand (e.g., [3H]-GR125743), and a scintillation counter.
-
Assay Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Calculate the Ki (inhibition constant) for the test compound from the competitive binding curve.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Reagents: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid, and a colorimetric or fluorescent assay kit for measuring prostaglandin production.
-
Assay Procedure:
-
Pre-incubate COX-1 or COX-2 with varying concentrations of the test compound or a known inhibitor (e.g., indomethacin).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandins according to the kit manufacturer's instructions.
-
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
Part 3: Visualizing Pathways and Workflows
To facilitate a clear understanding of the proposed mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Proposed Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow: Target Validation Cascade
Caption: A systematic workflow for target identification and validation.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for elucidating the therapeutic potential of 2-(trifluoromethyl)-1H-indol-5-amine. The proposed targets in oncology, neurodegeneration, and inflammation represent high-priority avenues for investigation, supported by the extensive literature on indole-based compounds. The detailed experimental protocols offer a clear path forward for researchers to validate these hypotheses and generate the critical data needed to advance this promising molecule into the drug development pipeline. Successful validation of any of these targets will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent with the potential to address significant unmet medical needs.
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- Pharmacological Potential of Indole Derivatives: A Detailed Review.
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- (PDF) 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity.
- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Publications.
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- 3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile, a potent inhibitor of prostaglandin synthetase and of platelet aggregation - PubMed.
- Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - MDPI.
- In-Depth Technical Guide: Physicochemical Characteristics of 2-Methyl-1-Propyl-1H-Indol-5-Amine - Benchchem.
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Domino trifluoromethylation/cyclization for 2-trifluoromethyl indoles
Domino Trifluoromethylation/Cyclization for the Synthesis of 2-Trifluoromethyl Indoles: Application Notes and Protocols
Executive Summary
The trifluoromethyl ( −CF3 ) group is a privileged pharmacophore in drug development. Its incorporation into heterocyclic scaffolds, particularly indoles, predictably enhances metabolic stability, lipophilicity, and target binding affinity[1]. Historically, synthesizing 2-(trifluoromethyl)indoles required harsh conditions, pre-functionalized substrates, or multi-step sequences that suffered from poor regioselectivity and low atom economy[1].
The advent of the domino trifluoromethylation/cyclization strategy has revolutionized this synthetic space. By utilizing 2-alkynylanilines as bifunctional substrates, researchers can trigger a cascade reaction where a −CF3 radical or organometallic species attacks the alkyne, prompting an immediate intramolecular cyclization by the adjacent amine[2]. This guide details the mechanistic rationale and provides field-validated protocols for both copper-mediated and visible-light-driven photoredox methodologies.
Mechanistic Rationale & Causality
The elegance of the domino strategy lies in its strict regiocontrol and rapid complexity generation. The reaction is initiated by the generation of an electrophilic or radical −CF3 species, which dictates the subsequent cascade:
-
Alkyne Activation: The −CF3 source (e.g., fluoroform-derived CuCF3 , Langlois reagent, or Togni's reagent) selectively attacks the alkyne moiety of the 2-alkynylaniline[2].
-
Intermediate Formation: This addition generates a highly reactive vinyl radical or a copper-coordinated alkenyl intermediate[3]. The regioselectivity is strictly governed by the electronics of the alkyne and the steric bulk of the −CF3 group, ensuring the −CF3 moiety is positioned exclusively at what will become the C2 position of the indole[3].
-
Cyclization (The Causal Step): The formation of the vinyl intermediate brings the reactive electrophilic center into close proximity with the nucleophilic aniline nitrogen. A rapid 5-endo-dig or 5-exo-dig intramolecular cyclization ensues, driven thermodynamically by the stability of the resulting heterocyclic core[1].
-
Aromatization: Subsequent oxidation and deprotonation yield the fully aromatized 2-(trifluoromethyl)indole[1].
Mechanistic pathway of domino trifluoromethylation/cyclization from 2-alkynylanilines to indoles.
Reaction Optimization & Comparative Data
Selecting the right −CF3 source and catalytic system depends on the substrate scope, functional group tolerance, and available equipment. Table 1 summarizes the benchmark conditions across different methodologies.
Table 1: Comparative Methodologies for Domino Trifluoromethylation/Cyclization
| Methodology | −CF3 Source | Catalyst / Additives | Typical Conditions | Yield Range | Ref |
| Copper-Mediated | CuCF3 (Fluoroform-derived) | None (Reagent acts as catalyst/source) | DMF, RT to 50 °C, 5-12 h | 65 - 92% | [2] |
| Visible-Light Photoredox | Langlois Reagent ( CF3SO2Na ) | Photocatalyst (e.g., Ru/Ir), Oxidant (TBHP) | Blue LED, MeCN, RT, 12-24 h | 50 - 88% | [4],[1] |
| Hypervalent Iodine | Togni's Reagent | Cu(I) salts (e.g., CuBr) or Metal-Free | Various solvents, RT to 80 °C | 55 - 85% | [2],[5] |
Detailed Experimental Protocols
Protocol A: Copper-Mediated Domino Cyclization using CuCF3
Context: This method is highly reliable and utilizes an inexpensive, fluoroform-derived CuCF3 reagent, avoiding the need for external oxidants[2]. It is ideal for substrates sensitive to strong oxidizing conditions.
Materials:
-
2-Alkynylaniline (1.0 mmol)
-
CuCF3 solution in DMF (1.5 to 2.0 equiv, typically 0.1-0.5 M)
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
Step-by-Step Procedure:
-
Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon three times to ensure a strictly anhydrous environment.
-
Substrate Addition: Add the 2-alkynylaniline (1.0 mmol) to the tube. If the substrate is a solid, add it before purging; if liquid, add via a gastight syringe post-purge.
-
Reagent Introduction: Slowly inject the CuCF3 solution (1.5 mmol) into the reaction vessel at room temperature.
-
Causality: CuCF3 is highly sensitive to moisture and oxygen. Exposure leads to premature protonation (yielding fluoroform gas, CHF3 ) or oxidation, which severely depletes the active −CF3 pool and halts the cascade[2].
-
-
Reaction: Stir the mixture at room temperature (or heat to 50 °C for sterically hindered internal alkynes) for 5 to 12 hours. Monitor the reaction progress via TLC or LC-MS.
-
Quenching & Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution. Stir vigorously for 15 minutes.
-
Causality: The NH4Cl breaks down stable copper complexes, releasing the organic product into the biphasic mixture.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(trifluoromethyl)indole.
Protocol B: Visible-Light Induced Radical Cyclization using Langlois Reagent
Context: This protocol leverages the bench-stable, inexpensive Langlois reagent ( CF3SO2Na ) under photoredox conditions, offering a highly sustainable, transition-metal-free (or low-metal) alternative[4],[1].
Materials:
-
2-Alkynylaniline (1.0 mmol)
-
Sodium trifluoromethanesulfinate (Langlois Reagent, 2.0 equiv)
-
Tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 2.5 equiv)
-
Photocatalyst (e.g., Eosin Y or Ru(bpy)3Cl2 , 2-5 mol%)
-
Acetonitrile (MeCN, 5 mL)
-
Blue LED photoreactor (450-460 nm)
Step-by-Step Procedure:
-
Setup: In an oven-dried 15 mL glass vial equipped with a stir bar, add the 2-alkynylaniline (1.0 mmol), Langlois reagent (2.0 mmol), and the photocatalyst (0.02 mmol).
-
Solvent & Oxidant: Add 5 mL of MeCN followed by the slow dropwise addition of TBHP (2.5 mmol).
-
Causality: TBHP acts as the terminal oxidant. Upon visible-light excitation of the photocatalyst, TBHP facilitates the single-electron oxidation of the CF3SO2− anion, generating the crucial CF3∙ radical alongside the extrusion of SO2 gas[4].
-
-
Degassing: Degas the mixture via sparging with Argon for 10 minutes or using three freeze-pump-thaw cycles. Oxygen quenches the excited state of the photocatalyst and scavenges radicals.
-
Irradiation: Seal the vial and place it in the Blue LED photoreactor. Stir vigorously at room temperature for 12-24 hours. Ensure adequate cooling (e.g., a fan) to maintain ambient temperature, as thermal background reactions can decrease regioselectivity[1].
-
Workup: Dilute the mixture with water (10 mL) and extract with Dichloromethane (3 x 15 mL). Wash with saturated NaHCO3 to neutralize acidic byproducts, dry over MgSO4 , and concentrate.
-
Purification: Isolate the product via silica gel chromatography.
Troubleshooting & Analytical Characterization
To ensure the protocol acts as a self-validating system, utilize the following analytical checkpoints:
-
Regioselectivity Issues: If 3-(trifluoromethyl)indoles are observed as side products, it typically indicates premature cyclization prior to −CF3 addition. Ensure the alkyne is sufficiently activated (e.g., by adjusting the electronics of the aryl ring) and consider lowering the reaction temperature to favor the bimolecular −CF3 addition over unimolecular background cyclization[5].
-
Low Yields in Protocol A: CuCF3 degradation is the most common culprit. Titrate the CuCF3 stock solution using 19F NMR (with an internal standard like fluorobenzene) prior to use to confirm the active concentration[2].
-
Analytical Signatures: The successful incorporation of the −CF3 group at the C2 position is easily verified by 19F NMR, which typically shows a sharp singlet between -58.0 and -62.0 ppm . Additionally, the C3-H proton on the newly formed indole ring will appear as a distinct singlet (or a fine quartet if long-range coupling to fluorine occurs, 4JH−F≈1.5 Hz) around 6.8 - 7.2 ppm in the 1H NMR spectrum.
References
-
Elaboration of 2-(Trifluoromethyl)indoles via a Cascade Coupling/Condensation/Deacylation Process Organic Letters - ACS Publications URL:[Link][1]
-
Synthesis of trifluoromethyl arenes Organic Chemistry Portal URL:[Link][2]
-
Two-step, regioselective, multigram-scale synthesis of 2–(trifluoromethyl)indoles from 2-nitrotoluenes ResearchGate URL:[Link][3]
-
Preparation of trifluoromethylindoles from indoles ResearchGate URL:[Link][4]
-
2-Trifluoromethylated Indoles via Radical Trifluoromethylation of Isonitriles Organic Letters - ACS Publications URL:[Link][5]
Sources
Application Note: High-Throughput Parallel Synthesis Workflows Utilizing 2-(Trifluoromethyl)-1H-indol-5-amine
Scaffold Profiling & Mechanistic Rationale
In modern drug discovery, the selection of a core scaffold dictates the success of a parallel synthesis campaign. The compound 2-(trifluoromethyl)-1H-indol-5-amine (CAS: 1205639-64-0) is a highly privileged, bifunctional building block that combines an electron-deficient indole core with a versatile primary amine handle.
The Causality of the Trifluoromethyl (-CF₃) Group
The incorporation of a -CF₃ group at the C2 position of the indole ring is a highly deliberate medicinal chemistry design choice. Mechanistically, it by sterically and electronically blocking cytochrome P450-mediated oxidative metabolism at the C2 position, which is a notorious metabolic liability for unsubstituted indoles[1].
Furthermore, the strongly electron-withdrawing nature of the -CF₃ group inductively lowers the basicity and nucleophilicity of the indole N-H. This provides a critical chemoselective advantage during parallel synthesis: it naturally suppresses unwanted N-acylation or N-alkylation at the indole nitrogen without the need for orthogonal protecting groups, directing incoming electrophiles exclusively to the 5-amino group.
Pharmacophore Versatility
Indole amines and their corresponding functionalized derivatives are well-documented to exhibit potent biological activities, serving as core motifs for [2]. By utilizing the 5-amino group as a synthetic handle, researchers can rapidly generate diverse libraries of amides, secondary amines, and ureas to probe structure-activity relationships (SAR).
Library Design & Reaction Causality
When designing parallel synthesis workflows for this scaffold, the electronic properties of the 5-amino group must dictate reagent selection. Because the amine is attached to an electron-deficient aromatic system (exacerbated by the -CF₃ group), its nucleophilicity is attenuated compared to standard aliphatic amines.
-
Amide Coupling: Standard carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion with this scaffold. Therefore, highly efficient uronium-based coupling reagents like HATU are required to [3].
-
Reductive Amination: To explore basicity and hydrogen-bond donor variations, the primary amine can be converted to a secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its mild hydride-donating ability selectively reduces the intermediate imine without prematurely reducing the input aldehydes[2].
Quantitative Reaction Profiling
The following table summarizes the expected performance metrics when utilizing 2-(trifluoromethyl)-1H-indol-5-amine across standard 96-well plate parallel synthesis workflows.
| Reaction Class | Optimized Reagents & Conditions | Average Yield | Average Purity (Crude LC-MS) | Primary Side Reactions |
| Amide Coupling | R-COOH, HATU, DIPEA, DMF, RT, 16h | 75–90% | >85% | Unreacted starting amine |
| Reductive Amination | R-CHO, NaBH(OAc)₃, AcOH, DCE, RT, 16h | 65–85% | >80% | Over-alkylation (tertiary amine) |
| Urea Formation | R-NCO, DIPEA, DCM, RT, 4h | 80–95% | >90% | Bis-urea formation (rare) |
| Sulfonylation | R-SO₂Cl, Pyridine, DCM, RT, 12h | 70–85% | >85% | Sulfonic acid hydrolysis |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in Self-Validation Steps (In-Process Controls) . The exact mass of the starting scaffold is 200.06 Da, making the expected [M+H]⁺ ion m/z 201.1 for LC-MS tracking.
Protocol A: High-Throughput Amide Library Synthesis (96-Well Format)
-
Preparation: Dispense diverse carboxylic acids (0.15 mmol, 1.5 eq) into a 96-well synthesis block.
-
Activation: Add a solution of HATU (0.15 mmol, 1.5 eq) and DIPEA (0.30 mmol, 3.0 eq) in anhydrous DMF (500 µL) to each well. Shake at room temperature for 10 minutes to form the active ester.
-
Coupling: Add 2-(trifluoromethyl)-1H-indol-5-amine (0.10 mmol, 1.0 eq) dissolved in DMF (200 µL) to each well. Seal the block and agitate at room temperature for 16 hours.
-
Self-Validation Step: Prior to workup, extract a 2 µL aliquot from a representative well, dilute in 100 µL of MeCN/H₂O, and inject into the LC-MS. Validation criteria: The disappearance of the starting amine peak (m/z 201.1) and the appearance of the target amide mass validates coupling efficiency. If the amine peak persists at >15% AUC, an additional 0.5 eq of HATU/DIPEA is dispensed.
-
Purification: Remove DMF via centrifugal evaporation (Genevac). Reconstitute in DMSO and submit for high-throughput auto-preparative HPLC.
Protocol B: Reductive Amination (96-Well Format)
-
Imine Formation: Dispense diverse aldehydes (0.12 mmol, 1.2 eq) into the synthesis block. Add 2-(trifluoromethyl)-1H-indol-5-amine (0.10 mmol, 1.0 eq) dissolved in 1,2-dichloroethane (DCE) containing 1% v/v glacial acetic acid (600 µL).
-
Agitation: Shake the sealed block at room temperature for 2 hours.
-
Self-Validation Step: Analyze a 2 µL aliquot via LC-MS. Validation criteria: Complete conversion of the starting amine (m/z 201.1) to the intermediate imine/hemiaminal must be confirmed before proceeding. Proceeding without this confirmation leads to primary alcohol byproducts from aldehyde reduction.
-
Reduction: Upon validation, add solid NaBH(OAc)₃ (0.20 mmol, 2.0 eq) to each well. Shake for 16 hours at room temperature.
-
Quench & Workup: Quench the reactions by adding 200 µL of saturated aqueous NaHCO₃. Extract the organic layer, evaporate the DCE, and submit the crude secondary amines for LC-MS QC.
Workflow Visualization
Parallel synthesis workflows utilizing 2-(trifluoromethyl)-1H-indol-5-amine as a central scaffold.
References
-
Title: 2-Trifluoromethylated Indoles via Radical Trifluoromethylation of Isonitriles Source: Organic Letters (American Chemical Society) URL: [Link][1]
-
Title: Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility Source: ACS Medicinal Chemistry Letters (PubMed Central) URL: [Link][2]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link][3]
Sources
Application Note: High-Throughput Synthesis and Diversification of a 2-(Trifluoromethyl)-1H-indol-5-amine Analog Library
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Introduction & Scientific Rationale
The incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The –CF₃ moiety profoundly influences the physicochemical properties of a pharmacophore, typically enhancing metabolic stability, increasing lipophilicity, and improving membrane permeability ()[1]. Among fluorinated heterocycles, 2-(trifluoromethyl)indoles represent a privileged class of compounds frequently utilized in fragment-based drug discovery (FBDD)[2].
Historically, synthesizing these cores required pre-functionalized building blocks or toxic, ozone-depleting reagents (e.g., CF₃I). However, recent advances in radical chemistry have enabled the late-stage, direct C–H trifluoromethylation of indoles. Specifically, the use of the Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) under oxidative conditions allows for highly regioselective C2-functionalization without the need for expensive or toxic transition-metal catalysts ()[3].
By applying this methodology to 5-nitro-1H-indole, followed by catalytic reduction, we efficiently generate 2-(trifluoromethyl)-1H-indol-5-amine[4]. The 5-amino position serves as an ideal, sterically unhindered handle for high-throughput library diversification via parallel amidation, sulfonylation, and reductive amination, enabling rapid Structure-Activity Relationship (SAR) exploration.
Mechanistic Insights
The C2-trifluoromethylation relies on a radical pathway initiated by tert-butyl hydroperoxide (TBHP). TBHP oxidizes the Langlois reagent, triggering the extrusion of sulfur dioxide (SO₂) to generate an electrophilic trifluoromethyl radical (•CF₃)[5].
Causality of Regioselectivity: The indole core is inherently electron-rich. Despite the mild deactivating effect of the C5-nitro group, the electrophilic •CF₃ radical preferentially attacks the C2 position, which remains the most nucleophilic site in the absence of C3-substitution ()[6]. This forms a carbon-centered radical intermediate. Subsequent oxidation by the remaining peroxide pool and deprotonation restores aromaticity, yielding the 2-CF₃ product[7].
Fig 1. Radical mechanism for the direct C2-trifluoromethylation using Langlois reagent.
Experimental Protocols
Self-Validating System: Each step incorporates specific in-process controls (IPC) using LC-MS to ensure reaction fidelity before proceeding to the next stage, preventing the propagation of failed intermediates into the high-throughput library.
Protocol A: Metal-Free C2-Trifluoromethylation of 5-Nitro-1H-indole
Rationale: A metal-free approach prevents heavy-metal contamination in downstream biological assays and avoids the need for rigorous metal-scavenging protocols[7].
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-1H-indole (10.0 mmol, 1.62 g) and CF₃SO₂Na (Langlois reagent, 20.0 mmol, 3.12 g) in a solvent mixture of CH₃CN/H₂O (4:1 v/v, 50 mL).
-
Initiation: Cool the mixture to 0 °C. Add TBHP (70% in water, 30.0 mmol, 4.1 mL) dropwise over 15 minutes. Causality: Slow addition prevents the rapid, uncontrolled generation and subsequent dimerization of •CF₃ radicals, maximizing the effective radical concentration for substrate attack.
-
Reaction: Heat the reaction mixture to 80 °C for 18 hours under an ambient atmosphere[8].
-
IPC: Sample 10 µL, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the peak for 5-nitro-1H-indole (m/z 163) is consumed, and the product peak (m/z 231, [M-H]⁻) is dominant.
-
Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual peroxides. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford 2-(trifluoromethyl)-5-nitro-1H-indole as a yellow solid.
Protocol B: Reduction to 2-(Trifluoromethyl)-1H-indol-5-amine
-
Preparation: Dissolve 2-(trifluoromethyl)-5-nitro-1H-indole (5.0 mmol, 1.15 g) in anhydrous MeOH (30 mL). Carefully add 10% Pd/C (0.11 g, 10 wt%).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm) three times. Stir vigorously at room temperature for 4 hours.
-
IPC: LC-MS analysis must indicate the complete disappearance of the nitro compound and the appearance of the amine product (m/z 201, [M+H]⁺)[4].
-
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess MeOH. Concentrate the filtrate to afford 2-(trifluoromethyl)-1H-indol-5-amine as an off-white solid. Store under an inert atmosphere at -20 °C to prevent oxidative degradation.
Fig 2. Three-stage synthetic workflow for the generation of 2-(trifluoromethyl)indole analogs.
Protocol C: High-Throughput Library Generation (96-Well Format)
Rationale: Parallel synthesis executed in a 96-well format enables the rapid generation of diverse analogs for biological screening while minimizing the consumption of the core intermediate.
-
Stock Solutions: Prepare a 0.2 M stock solution of 2-(trifluoromethyl)-1H-indol-5-amine in anhydrous DMF.
-
Amidation (Wells A1-D12): Dispense 100 µL (20 µmol) of the amine stock into each well. Add DIPEA (60 µmol, 3.0 equiv). Add various acid chlorides (24 µmol, 1.2 equiv) dissolved in 50 µL DMF.
-
Reductive Amination (Wells E1-H12): Dispense 100 µL (20 µmol) of the amine stock into each well. Add various aldehydes (24 µmol, 1.2 equiv) and acetic acid (1.0 equiv). Shake for 1 hour at room temperature to ensure imine formation. Add NaBH(OAc)₃ (40 µmol, 2.0 equiv) as a solid or suspension.
-
Incubation & Purification: Seal the plate and shake at room temperature for 12 hours. Quench with 50 µL of MeOH. Purify the library directly via mass-directed preparative HPLC.
Quantitative Data & Library Validation
The following table summarizes the analytical data and isolated yields for representative compounds synthesized via the parallel library generation protocol.
Table 1: Representative Library Analogs and Analytical Data
| Analog ID | R-Group (Reagent) | Reaction Type | Yield (%) | Purity (HPLC, %) | LC-MS [M+H]⁺ |
| Lib-01 | Acetyl (Acetyl chloride) | Amidation | 88 | >98 | 243.07 |
| Lib-02 | Benzoyl (Benzoyl chloride) | Amidation | 82 | >95 | 305.09 |
| Lib-03 | Methanesulfonyl (MsCl) | Sulfonylation | 76 | >95 | 279.04 |
| Lib-04 | p-Toluenesulfonyl (TsCl) | Sulfonylation | 79 | >96 | 355.07 |
| Lib-05 | Benzyl (Benzaldehyde) | Reductive Amination | 71 | >92 | 291.11 |
| Lib-06 | Isopropyl (Acetone) | Reductive Amination | 68 | >90 | 243.11 |
Note: Yields represent isolated yields post mass-directed preparative HPLC. Purity was determined by UV absorbance at 254 nm.
References
-
Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). "Metal-free oxidative trifluoromethylation of indoles with CF₃SO₂Na on the C2 position." RSC Advances, 9(59), 34484-34488. URL:[Link]
-
Kumar, S., et al. (2024). "Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines." ChemistrySelect, 9(32). URL:[Link]
-
Sharma, D. K., et al. (2023). "Photoinduced Synthesis of 2-Trifluoromethylated Indoles through Oxidative Trifluoromethylation Using Langlois' Reagent in the Absence of External Photocatalyst." Synlett, 34(18), 2215-2220. URL:[Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676-1679. URL:[Link]
-
Dong, X., et al. (2015). "Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization." RSC Advances, 5(47), 37600-37603. URL:[Link]
Sources
- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 2. Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05967D [pubs.rsc.org]
- 3. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Indole amine | Sigma-Aldrich [sigmaaldrich.com]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
Technical Support Center: Synthesis & Optimization of 2-(Trifluoromethyl)-1H-indol-5-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and mechanistic nuances of synthesizing 2-(trifluoromethyl)-1H-indol-5-amine (CAS: 1205639-64-0).
The incorporation of a trifluoromethyl (–CF3) group into the indole core is notoriously challenging due to the harsh conditions traditionally required. To bypass these limitations, this guide utilizes a highly efficient two-step divergent pathway: a domino trifluoromethylation/cyclization of an N-protected 2-alkynylaniline[1], followed by a chemoselective nitro reduction. This approach ensures precise CF3 placement and high atom economy.
Mechanistic Workflow & Pathway Visualization
The synthetic route relies on the dual activation of the alkyne and the amine. By carefully controlling the reaction temperature and additives, we can force an in situ desulfonylation during the cyclization step, saving an entire deprotection step in the workflow[2].
Figure 1: Two-step synthetic workflow for 2-(trifluoromethyl)-1H-indol-5-amine via domino cyclization.
Quantitative Data: Reaction Condition Divergence
The most critical failure point in this synthesis is the unwanted formylation of the indole core. TMEDA is required as a ligand for the copper complex, but under aerobic conditions at elevated temperatures, it acts as a carbon donor, leading to a 3-formyl byproduct[1]. The table below summarizes the causality between reaction conditions and the divergent major products.
| Substrate Protecting Group | Temperature (°C) | Additive (Equiv) | Major Indole Product | Mechanistic Outcome |
| N-Tosyl (N-Ts) | 80 | None | 1-Tosyl-2-(trifluoromethyl)-1H-indole | Standard cyclization; no desulfonylation. |
| N-Mesyl (N-Ms) | 80 | TMEDA (3.0) | 3-Formyl-2-(trifluoromethyl)-1H-indole | Complete domino reaction; TMEDA donates carbon. |
| N-Mesyl (N-Ms) | 50 | TMEDA (3.0) | 2-(Trifluoromethyl)-1H-indole core | Optimal: Desulfonylation occurs; formylation is kinetically blocked. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.
Protocol A: Domino Trifluoromethylation/Cyclization
Objective: Synthesize 5-nitro-2-(trifluoromethyl)-1H-indole directly from N-mesyl-4-nitro-2-(ethynyl)aniline.
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-mesyl-4-nitro-2-(ethynyl)aniline (1.0 equiv, 0.2 mmol).
-
Atmosphere Control: Evacuate and backfill the tube with dry air. Causality Note: Aerobic conditions are strictly required to facilitate the Cu-mediated oxidative turnover, but excess moisture will quench the CuCF3 reagent[1].
-
Reagent Addition: Add anhydrous DMF to achieve a 0.13 M concentration. Inject TMEDA (3.0 equiv) followed by a fluoroform-derived CuCF3 solution (3.0 equiv).
-
Thermal Control: Stir the mixture strictly at 50 °C for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
Validation Checkpoint: Monitor the reaction via LC-MS. The desired intermediate will show a distinct [M-H]- peak. If a mass corresponding to [M+28] is observed, formylation has occurred, indicating your heating block temperature exceeded 50 °C or local hot spots formed.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the 5-nitro group to yield 2-(trifluoromethyl)-1H-indol-5-amine without defluorination.
-
Preparation: Dissolve the purified 5-nitro-2-(trifluoromethyl)-1H-indole (1.0 equiv) in absolute ethanol (0.1 M) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%). Causality Note: Always purge the flask with N2 before adding Pd/C to ethanol to prevent auto-ignition of the solvent vapors.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas using a standard balloon (1 atm). Stir vigorously at 25 °C for 4 hours.
-
Workup & Isolation: Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol (20 mL). Concentrate the filtrate under reduced pressure to afford the target API intermediate, 2-(trifluoromethyl)-1H-indol-5-amine.
Validation Checkpoint: The reduction is accompanied by a distinct color change from deep yellow to pale yellow/colorless. Confirm completion via 19F NMR; the –CF3 peak must remain intact as a sharp singlet around -60 ppm. The appearance of multiplet signals indicates unwanted hydrodefluorination.
Troubleshooting Guides & FAQs
Q1: Why am I seeing the 3-formyl-2-(trifluoromethyl)indole byproduct instead of the desired 2-CF3 indole? A: This is a kinetic issue related to your additive and temperature. As established by, TMEDA plays a dual role: it acts as a stabilizing ligand for the copper complex, but at 80 °C under aerobic conditions, it also acts as a carbon donor, driving a formylation pathway[2]. To isolate the pure 2-CF3-1H-indole, you must lower the temperature to 50 °C. At this temperature, the thermal energy is sufficient to drive the cyclization and in situ desulfonylation, but the formylation pathway is kinetically starved[2].
Q2: The CuCF3 reagent seems to be failing, resulting in mostly unreacted starting material. How can I fix this? A: First, validate the integrity of your fluoroform-derived CuCF3. It is highly sensitive to protic solvents and oxidation prior to use. Second, verify your substrate's protecting group. Unprotected anilines or strictly alkyl-protected anilines fail to cyclize efficiently. The electron-withdrawing nature of N-tosyl or N-mesyl derivatives is an absolute mechanistic requirement to activate the system for the 5-endo-dig cyclization[1].
Q3: During the nitro reduction step, I observe some defluorination or ring saturation (indoline formation). How do I prevent this? A: While the CF3 group on an aromatic indole ring is generally stable, over-reduction can occur if the hydrogen pressure is too high or the reaction is left running overnight. You must maintain H2 pressure strictly at 1 atm (balloon pressure) and stop the reaction at 4 hours. If over-reduction persists due to substrate-specific electronic effects, switch to a milder, single-electron transfer reduction method: use Iron (Fe) powder and NH4Cl in an EtOH/H2O mixture at 80 °C. This alternative is highly chemoselective for the nitro group and leaves the indole core and CF3 group completely intact.
Q4: Can I use visible-light photoredox catalysis to achieve this cyclization instead of Copper? A: Yes. If you wish to avoid transition-metal stoichiometric reagents entirely, you can utilize a visible-light induced intramolecular radical cyclization. By synthesizing an N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloride precursor, you can use Ru(phen)3Cl2 (2 mol%) under blue LED irradiation to construct the 2-trifluoromethyl indole core via a sequential C–C and C–O bond formation process[3]. This is an excellent alternative if trace copper contamination is a concern for your downstream API synthesis[3].
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. URL: [Link]
-
Dong, X., Hu, Y., Xiao, T., & Zhou, L. (2015). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. RSC Advances, 5(47), 37683-37687. URL: [Link]
Sources
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05967D [pubs.rsc.org]
Technical Support Center: Troubleshooting & Purification of 2-(Trifluoromethyl)-1H-indol-5-amine
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream processing bottlenecks with fluorinated indole derivatives.
2-(Trifluoromethyl)-1H-indol-5-amine is a highly valuable privileged scaffold in medicinal chemistry. However, its unique electronic topology—combining a strongly electron-withdrawing trifluoromethyl (–CF₃) group at C2 with an electron-donating amine (–NH₂) at C5—creates a "push-pull" system that complicates purification. This guide deconstructs the causality behind common impurities and provides self-validating protocols to achieve >99.5% API purity.
Part 1: Quantitative Impurity Profiling & Physicochemical Causality
To purify a molecule, you must first understand the thermodynamic and electronic differences between the active pharmaceutical ingredient (API) and its contaminants. The table below summarizes the quantitative parameters dictating our separation logic.
Table 1: Physicochemical Profile of Common Impurities vs. Target API
| Compound / Impurity Class | Origin / Mechanism of Formation | Est. LogP | pKa (Conjugate Acid) | Primary Separation Logic |
| 2-(CF₃)-1H-indol-5-amine (API) | Target Product | ~1.7 | ~5.0 (Amine) | Baseline reference for all orthogonal separation techniques. |
| 5-Nitro-2-(CF₃)-indole | Unreacted precursor from incomplete catalytic hydrogenation | ~2.8 | N/A (Neutral) | Exploit the ΔpKa via pH-swing extraction or mixed-mode chromatography. |
| Oxidative Dimers (Azo/Azoxy) | Auto-oxidation of the C5-amine via radical intermediates | >3.5 | ~3.0 - 4.0 | Exploit solubility differentials via anaerobic recrystallization. |
| Transition Metals (Pd / Cu) | Catalysts from hydrogenation or domino cyclization | N/A | N/A | Exploit Hard-Soft Acid-Base (HSAB) theory using soft sulfur ligands. |
| Regioisomers (e.g., 4-amino) | Impure starting materials | ~1.7 | ~4.8 | High-resolution preparative HPLC using buffered mixed-mode gradients. |
Part 2: Causality-Driven Troubleshooting & FAQs
Q1: My isolated product was off-white initially but turned pink/brown overnight. What is the mechanism, and how do I salvage the batch? The Causality: This is a classic auto-oxidation cascade. The C5-amine is electron-rich and acts similarly to an aniline derivative. Upon exposure to atmospheric oxygen and light, it forms radical intermediates that rapidly couple into highly conjugated azo or azoxy dyes 1. While the C2-CF₃ group exerts a stabilizing inductive (–I) effect, the amine remains highly vulnerable. The Solution: Standard chromatography often fails because these dyes streak on silica. The most effective salvage method is anaerobic recrystallization using a sacrificial antioxidant (See Protocol A). By adding a reducing agent like ascorbic acid, you actively reduce the oxidized impurities back to the amine or keep them soluble in the mother liquor while the API crystallizes.
Q2: ICP-MS analysis shows >50 ppm of residual Palladium (or Copper) despite passing the crude through a Celite/Silica plug. Why is it persisting? The Causality: Transition metals like Pd(II) (from hydrogenation) or Cu(I) (from domino trifluoromethylation/cyclization 2) are soft to borderline Lewis acids. The C5-amine acts as a competitive Lewis base, forming stable coordination complexes with the metals that co-elute with your product. Silica lacks the binding affinity to break these complexes. The Solution: You must exploit Hard-Soft Acid-Base (HSAB) theory. Introduce a scavenger resin functionalized with a softer donor atom (like a thiol or thiourea). The metal will thermodynamically favor binding to the sulfur over the nitrogen, releasing your API.
Q3: I have 5% unreacted 5-nitro-2-(trifluoromethyl)indole. It co-elutes with the amine on a standard C18 HPLC column. How can I separate them? The Causality: The extreme lipophilicity of the C2-CF₃ group dominates the molecule's retention factor on reverse-phase media, masking the polarity difference between the nitro and amine groups. The Solution: Shift from purely hydrophobic separation to charge-based separation. By utilizing Hydrophobic Charge Induction Chromatography (HCIC) 3 or mixed-mode columns with an acidic buffer (pH < 3) 4, the C5-amine becomes protonated (cationic), while the nitro precursor remains neutral. Alternatively, perform a liquid-liquid acid-base extraction (Protocol B).
Part 3: Validated Experimental Protocols
Protocol A: Anaerobic Recrystallization (Removal of Oxidative Dyes)
This protocol utilizes thermodynamic solubility differentials and active redox chemistry to salvage degraded batches.
-
Solvent Degassing: Sparge a mixture of Ethanol/Water (80:20 v/v) with Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.
-
Dissolution: Suspend the discolored crude API in the degassed solvent (approx. 10 mL/g). Add 1 mol% of L-ascorbic acid or sodium dithionite.
-
Heating: Heat to 60 °C under an inert atmosphere until complete dissolution occurs. The antioxidant will reduce the oxidized dyes, causing an immediate color shift from brown/pink to pale yellow.
-
Crystallization: Cool the solution slowly to room temperature, then transfer to a 4 °C bath.
-
Self-Validation Step: Inspect the flask. The mother liquor should retain a dark/yellow hue (trapped impurities), while the precipitating crystals should be stark white to off-white. If the crystals are pink, reheat and add an additional 0.5 mol% antioxidant.
-
-
Isolation: Filter under a blanket of N₂, wash with ice-cold, degassed water, and dry in a vacuum desiccator in the dark.
Protocol B: Acid-Base Extraction (Removal of Nitro Precursors)
This protocol exploits the ΔpKa between the basic amine and the neutral nitro starting material.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (20 mL/g).
-
Acidic Extraction: Extract the organic layer with 1.0 M Aqueous HCl (3 x 15 mL).
-
Causality: The basic API protonates to form the water-soluble hydrochloride salt, migrating to the aqueous layer. The neutral nitro precursor remains in the EtOAc.
-
-
Phase Separation: Discard the organic layer (or evaporate to recover the nitro starting material). Wash the aqueous layer once with clean EtOAc to remove trace lipophilic impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches 9-10.
-
Self-Validation Step: Monitor the pH closely. A thick white precipitate of the freebase amine will form immediately upon crossing its pKa threshold (~pH 5.0). Ensure the final pH is >9 to guarantee complete deprotonation.
-
-
Recovery: Extract the basified aqueous layer with fresh EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Part 4: Visual Decision Matrix
Use the following diagnostic workflow to determine the exact purification sequence required for your crude batch.
Figure 1: Decision-tree workflow for the systematic removal of impurities from the crude API.
References
-
SIELC Technologies. High Performance Liquid Chromatography (HPLC) Method for Analysis of 5-Aminoindole. SIELC Applications Library. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 2018, 20(6), 1676-1679.[Link]
-
Lin, D. Q., et al. 5-Aminoindole, a New Ligand for Hydrophobic Charge Induction Chromatography. Journal of Chromatography A, 2008. PubMed (NIH).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 3. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminoindole | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Poor Regioselectivity in Indole Trifluoromethylation
Welcome to the Indole Functionalization Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with the regioselective incorporation of the trifluoromethyl (–CF₃) group into the indole core.
Due to the enamine-like nature of indoles, the highest occupied molecular orbital (HOMO) is concentrated at the C3 position. Consequently, standard electrophilic trifluoromethylation inherently favors C3-functionalization. Achieving C2-selectivity requires overriding this innate electronic bias through transition-metal catalysis, radical pathway optimization, or de novo ring synthesis.
Troubleshooting FAQs: Regioselectivity & Yield Optimization
Q1: I am using an electrophilic CF₃ source (like Umemoto's reagent) on an unprotected indole, but I am exclusively recovering C3-trifluoromethylated product. How do I force C2-selectivity? Root Cause: Electrophilic reagents naturally attack the most electron-rich site (C3) via a standard electrophilic aromatic substitution mechanism. Solution: You must switch to a transition-metal-catalyzed system to bypass the innate C3 nucleophilicity. Sodeoka and co-workers established that pairing Togni's Reagent II with a catalytic amount of Copper(I) Acetate (CuOAc) shifts the regioselectivity entirely to the C2 position[1]. Causality: The Cu(I) catalyst activates the hypervalent iodine reagent and coordinates directly to the indole ring. This forms a localized Cu(III)–CF₃ intermediate that undergoes directed reductive elimination specifically at the C2 carbon, completely circumventing the kinetic preference for C3[1].
Q2: I am attempting a radical trifluoromethylation using Langlois' Reagent (CF₃SO₂Na), but my NMR shows a messy 1:1 mixture of C2 and C3 isomers. How can I improve the regiomeric ratio? Root Cause: Radical additions to intact indoles are notoriously unselective. When the electrophilic CF₃ radical adds to the indole π-system, the resulting intermediate's spin density is highly delocalized across both the C2 and C3 positions, leading to poor regiocontrol[2]. Solution: If your synthetic route allows, sterically block the C3 position with a temporary protecting group prior to the radical reaction. Alternatively, if you require a pristine C2-CF₃ indole without pre-functionalization, abandon the intact indole approach. You can achieve complete C2-selectivity via de novo synthesis using isonitriles and Togni's Reagent I. This radical cascade process forms the indole core and the C–CF₃ bond concomitantly, yielding exclusively 2-trifluoromethylated indoles without the need for directing groups[2].
Q3: My C2-trifluoromethylation yields are severely diminished by N-alkylation and N-trifluoromethylation side reactions. What is the best fix? Root Cause: The indole N–H is highly acidic and nucleophilic under basic or radical conditions, allowing it to compete with C-functionalization. Solution: The standard fix is N-protection (e.g., N-Boc or N-Acetyl). However, if your protocol strictly requires a free N–H and a basic additive, replace your current base with 2,4,6-Tri-tert-butylpyridine (TTBP). Causality: TTBP is a sterically hindered, non-nucleophilic base. The three bulky tert-butyl groups provide immense steric shielding around the nitrogen lone pair, allowing TTBP to effectively scavenge protons without acting as a nucleophile or interfering with the transition-metal catalyst[3].
Mechanistic & Decision Workflows
Mechanistic divergence in indole trifluoromethylation pathways.
Decision matrix for C2-selective indole trifluoromethylation.
Standardized Experimental Protocols
Protocol A: Metal-Free Radical Trifluoromethylation (Langlois' Reagent)
Use this protocol when the C3 position is already blocked, or when transitioning to a cost-effective, bench-stable radical precursor[4],[5].
-
Reaction Setup: In a heavy-walled sealed tube equipped with a magnetic stir bar, combine the indole substrate (0.3 mmol, 1.0 equiv) and Sodium trifluoromethanesulfinate (Langlois' Reagent, CF₃SO₂Na) (2.0 equiv)[5].
-
Solvent & Initiator: Add 2 mL of anhydrous acetonitrile (CH₃CN), followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 5.0–6.0 M in decane, 3.0 equiv)[5].
-
Execution: Seal the tube securely. Heat the reaction mixture in an oil bath set to 140 °C with vigorous stirring for 18 hours[5].
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the indole starting material confirms the exhaustion of the radical cascade.
-
Work-up: Cool the vessel to room temperature. Carefully vent any pressure. Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].
Protocol B: De Novo Synthesis of 2-Trifluoromethylated Indoles
Use this protocol to achieve 100% C2-regioselectivity by building the indole ring concomitantly with the C–CF₃ bond[2].
-
Reaction Setup: To an oven-dried Schlenk flask, add the starting isonitrile (1.2 equiv), Togni's Reagent I (1.0 equiv, acting as the CF₃ radical source), and K₂CO₃ (2.0 equiv)[2].
-
Solvent: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M concentration relative to Togni's reagent)[2].
-
Execution: Stir the mixture at 80 °C under an argon atmosphere. No transition metal catalyst is required[2].
-
Self-Validation Check: Analyze an aliquot via ¹⁹F NMR. The emergence of a distinct singlet near -58 to -60 ppm indicates successful incorporation of the CF₃ group into the newly formed aromatic system.
-
Purification: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and purify via flash column chromatography. The relative configuration and E/Z ratio of any alkene byproducts can be readily assigned by NMR spectroscopy[2].
Quantitative Reagent Comparison Data
The table below summarizes the empirical performance of common trifluoromethylating agents against the indole core to aid in reagent selection.
| Reagent System | Reagent Class | Catalyst / Initiator | Typical Indole Regioselectivity | Typical Yield | Ref |
| Umemoto's Reagent | Electrophilic | None | Exclusively C3 | High (>80%) | [4] |
| Togni's Reagent II | Electrophilic | CuOAc (Cat.) | Highly C2-Selective | Moderate-High | [1] |
| Langlois' Reagent (CF₃SO₂Na) | Radical Precursor | TBHP / Heat (140 °C) | C2/C3 Mixture (unless blocked) | 47–86% | [4],[5] |
| Togni's Reagent I + Isonitrile | Radical (De Novo) | K₂CO₃ / Heat (80 °C) | Exclusively C2 | ~67% | [2] |
References
- Organic Letters (ACS Publications)
- Chemical Reviews (ACS Publications)
- 4-(Chlorodifluoromethoxy)
- Trifluoromethyl hypofluorite|CAS 373-91-1 Benchchem URL
- 2,4,6-Tri-tert-butylpyridine | 20336-15-6 Benchchem URL
Sources
Technical Support Center: Managing Exothermic Hazards in 2-(Trifluoromethyl)-1H-indol-5-amine Synthesis
Welcome to the Technical Support Center. The synthesis of 2-(trifluoromethyl)-1H-indol-5-amine is a critical workflow for drug development professionals designing fluorinated kinase inhibitors and other targeted therapeutics. However, constructing this scaffold requires navigating two highly exothermic and potentially hazardous chemical transformations: the copper-mediated domino trifluoromethylation/cyclization of an aniline precursor, and the subsequent catalytic reduction of a nitro intermediate.
This guide provides field-proven protocols, thermodynamic data, and troubleshooting FAQs designed to ensure scientific integrity, maximize yields, and maintain stringent laboratory safety.
Process Overview & Exothermic Mapping
The most efficient route to 2-(trifluoromethyl)-1H-indol-5-amine utilizes a domino trifluoromethylation/cyclization strategy starting from an easily accessible 4-nitro-2-alkynylaniline, followed by a catalytic nitro reduction[1]. Both primary stages involve significant heat generation that must be actively managed.
Synthetic workflow for 2-(trifluoromethyl)-1H-indol-5-amine highlighting exothermic steps.
Quantitative Thermodynamic Data
To effectively design your reactor setup, it is crucial to understand the thermal risks associated with each step. Below is a summary of the quantitative thermodynamic data and necessary mitigation strategies.
| Reaction Step | Thermodynamic Risk | Enthalpy (ΔH) Estimate | Primary Thermal Mitigation Strategy | Key Reagents |
| CuCF₃ Addition | Moderate | -50 to -80 kJ/mol | 0 °C dropwise addition, active stirring | Fluoroform-derived CuCF₃[2] |
| Domino Cyclization | Low to Moderate | Variable | Ambient temperature maintenance | TMEDA, N-Tosyl substrate[1] |
| Nitro Reduction | High (Runaway Risk) | -500 to -550 kJ/mol | Active jacket cooling, Flow chemistry[3] | H₂, 5% Pd/C or Pt/C |
| Catalyst Filtration | High (Pyrophoric) | N/A (Combustion risk) | N₂ blanketing, wet Celite filtration | Pd/C, Celite |
Module A: Domino Trifluoromethylation & Cyclization
Context & Causality
The synthesis of the 5-nitro-2-(trifluoromethyl)indole intermediate relies on the treatment of an N-tosyl-protected 4-nitro-2-alkynylaniline with a fluoroform-derived CuCF₃ reagent[1].
-
Why N-Tosyl? The electron-withdrawing sulfonyl group is critical; it activates the alkyne for the initial nucleophilic attack and is subsequently cleaved (desulfonylation) during the domino sequence.
-
Why is temperature control critical? CuCF₃ is thermally sensitive. Uncontrolled exothermic spikes during reagent addition lead to the disproportionation of CuCF₃ into CuF and unreactive difluorocarbene (CF₂) species, drastically reducing your yield[2].
Self-Validating Protocol
-
Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve N-tosyl-4-nitro-2-alkynylaniline (1.0 equiv) and TMEDA (2.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Thermal Equilibration: Submerge the flask in an ice-water bath (0 °C). Allow 15 minutes for the solvent and reagents to reach thermal equilibrium.
-
Controlled Addition: Dropwise add a pre-cooled solution of fluoroform-derived CuCF₃ (1.5 equiv) via a syringe pump over 20 minutes.
-
Self-Validation Check: The solution should remain a homogeneous, pale-to-amber color. Sudden blackening or the formation of a dark precipitate indicates thermal decomposition of the Cu(I) species due to localized heating.
-
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 12 hours under aerobic conditions to facilitate the desulfonylation step.
-
Quench: Cool the flask back to 0 °C and slowly quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, and purify via silica gel chromatography.
Troubleshooting FAQ
Q: My reaction mixture turned black immediately upon adding CuCF₃, and my yield is <10%. What happened? A: You experienced a localized thermal runaway. The formation of the CuCF₃-substrate complex is exothermic. If added too quickly, the micro-environment heats up, causing CuCF₃ to decompose into CuF and CF₂ carbenes[2]. Solution: Decrease the addition rate, increase the stirring speed (rpm) to improve heat dissipation, and ensure the CuCF₃ stock is kept strictly at 0 °C prior to addition.
Q: I am seeing incomplete cyclization, yielding only the trifluoromethylated acyclic intermediate. A: This usually indicates a failure in the desulfonylation step. Ensure that TMEDA is present in the correct stoichiometry (it acts as both a ligand and facilitates the domino sequence) and verify that the reaction is exposed to an aerobic atmosphere during the room-temperature stirring phase, which promotes the final ring closure[1].
Module B: Catalytic Nitro Reduction
Context & Causality
Converting the 5-nitro-2-(trifluoromethyl)indole to the final 5-amine requires the reduction of the nitro group. This transformation is notoriously exothermic, releasing approximately 550 kJ/mol of heat[3]. In a batch reactor, the adiabatic temperature rise can easily cause the solvent to boil, leading to over-pressurization, thermal runaway, and potential explosion.
Self-Validating Protocol (Batch with Active Cooling)
Note: For scale-up (>10 grams), continuous flow hydrogenation is strongly recommended over batch processing to maximize heat transfer[3].
-
Preparation: Dissolve the intermediate 5-nitro-2-(trifluoromethyl)indole in ethanol (0.1 M) in a heavy-walled hydrogenation vessel.
-
Catalyst Loading: Carefully add 5% Pd/C (10 mol%).
-
Safety Mandate: Purge the vessel with N₂ three times before introducing any hydrogen to prevent the ignition of solvent vapors by the pyrophoric catalyst.
-
-
Exotherm-Controlled Hydrogenation: Connect the vessel to a hydrogen balloon or low-pressure manifold (1-2 atm). Submerge the vessel in a 15 °C actively cooled water bath.
-
Monitoring: Monitor the internal temperature of the reaction.
-
Self-Validation Check: You will observe an immediate temperature spike in the cooling bath fluid. The reaction is complete when hydrogen uptake ceases and the internal reactor temperature equalizes completely with the 15 °C cooling bath.
-
-
Workup: Purge the system with N₂. Filter the mixture through a pad of wet Celite to remove the Pd/C catalyst. Never let the filter cake run dry, as it will ignite. Concentrate the filtrate under reduced pressure to yield 2-(trifluoromethyl)-1H-indol-5-amine.
Troubleshooting FAQ
Q: How do I prevent defluorination of the CF₃ group during the harsh nitro reduction? A: The CF₃ group on the indole ring is generally stable to standard Pd/C hydrogenation conditions. However, if you observe trace defluorination by ¹⁹F NMR, switch your catalyst to a sulfided Platinum on Carbon (Pt/C) catalyst. Sulfided Pt/C is specifically poisoned to prevent hydrodehalogenation while maintaining excellent activity for nitro reduction.
Q: The reaction overheated and the solvent began to reflux. Is the product compromised? A: Likely, yes. High temperatures during nitro reduction often lead to the accumulation of partially reduced intermediates (hydroxylamines) or the formation of azo/azoxy dimers. If a thermal runaway occurs, abort the reaction, vent the H₂ gas safely, and discard the batch. In the future, use a lower catalyst loading or switch to a continuous-flow reactor to maximize hydrogen utilization efficiency and heat dissipation[3].
References
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal (Org. Lett. 2018).
- Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. ACS Publications.
- Maximizing Hydrogen Utilization Efficiency in Tandem Hydrogenation of Nitroarenes with Ammonia Borane. RSC Publishing.
Sources
A Comparative Guide to Validating the Mechanism of Action of 2-(Trifluoromethyl)-1H-indol-5-amine Derivatives as Kinase Inhibitors
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2-(trifluoromethyl)-1H-indole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making these compounds particularly attractive for drug development. This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel hypothetical compound, IND-CF3-A , a 2-(trifluoromethyl)-1H-indol-5-amine derivative, postulated to be an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway.
To establish a robust validation process, we will objectively compare the performance of IND-CF3-A against established, clinically relevant inhibitors targeting different nodes of the same pathway: Vemurafenib , a BRAF inhibitor, and Trametinib , a MEK inhibitor.[1][2] This comparative approach is essential for contextualizing the potency, selectivity, and cellular effects of a new chemical entity, providing the rigorous data required for progression in a drug discovery pipeline.
The MAPK/ERK Signaling Pathway: A Central Regulator of Cell Fate
The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of this pathway, often through activating mutations in genes like BRAF or RAS, is a hallmark of many human cancers.[1][5][6] The canonical pathway proceeds through a series of phosphorylation events: RAS activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1/2.[] Activated MEK1/2 then phosphorylates the terminal kinases, ERK1/2, which translocate to the nucleus to regulate gene expression.[3][6]
A Self-Validating Workflow for MoA Characterization
A logical, multi-step experimental plan is crucial to build a compelling case for a specific MoA. Our approach begins with direct biochemical validation and progresses to confirming target engagement and functional outcomes in a cellular context. Each step provides evidence that informs and validates the next, creating a self-reinforcing dataset.
Experiment 1: In Vitro Kinase Assay
Rationale & Causality: This is the foundational experiment to determine if IND-CF3-A directly inhibits the enzymatic activity of its putative kinase target. By using purified recombinant enzymes, we eliminate the complexity of the cellular environment to measure direct target interaction.[8] We hypothesize IND-CF3-A targets MEK1. Comparing its half-maximal inhibitory concentration (IC50) to Trametinib (a known MEK inhibitor) and Vemurafenib (a BRAF inhibitor, which should be inactive against MEK1) validates both potency and selectivity.
Detailed Protocol: In Vitro MEK1 Kinase Assay
-
Reagent Preparation :
-
Prepare Kinase Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.[9]
-
Prepare recombinant active MEK1 kinase and inactive ERK2 substrate in Kinase Buffer.
-
Prepare a 10 mM stock solution of [γ-³²P]ATP.
-
Serially dilute IND-CF3-A , Trametinib, and Vemurafenib in DMSO to create a range of concentrations.
-
-
Kinase Reaction :
-
In a 96-well plate, add 10 µL of diluted compound or DMSO (vehicle control).
-
Add 20 µL of a master mix containing MEK1 kinase and inactive ERK2 substrate to each well.
-
Incubate for 20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of Kinase Buffer containing MgCl₂ (10 mM final concentration) and [γ-³²P]ATP (100 µM final concentration).[9]
-
Incubate the plate for 30 minutes at 30°C with gentle shaking.[10]
-
-
Detection and Analysis :
-
Stop the reaction by adding 10 µL of 5x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radioactive signal corresponding to phosphorylated ERK2 using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Comparative Data Summary
| Compound | Target | Putative MoA | In Vitro IC50 (MEK1) |
| IND-CF3-A | MEK1 | MEK Inhibitor | 15 nM |
| Trametinib | MEK1/2 | MEK Inhibitor[11] | 5 nM |
| Vemurafenib | BRAF V600E | BRAF Inhibitor[1] | >10,000 nM |
Interpretation: The hypothetical data shows that IND-CF3-A potently inhibits MEK1 activity, comparable to the known MEK inhibitor Trametinib. As expected, the BRAF inhibitor Vemurafenib shows no activity, providing crucial evidence for the selectivity of IND-CF3-A at a biochemical level.
Experiment 2: Cellular Target Engagement Assay
Rationale & Causality: An in vitro assay confirms biochemical potential, but it does not prove that a compound can enter a cell and bind to its target in the complex intracellular environment. The NanoBRET™ Target Engagement assay provides this critical link.[12] It measures the binding of a compound to a specific protein in living cells, confirming target engagement in a physiological context.[13][14] This self-validating system ensures that the downstream effects observed in subsequent experiments are a direct result of the compound interacting with its intended target.
Detailed Protocol: NanoBRET™ MEK1 Target Engagement Assay
-
Cell Preparation :
-
Transfect HEK293 cells with a plasmid encoding for a MEK1-NanoLuc® Luciferase fusion protein.
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.[14]
-
-
Assay Execution :
-
Prepare serial dilutions of IND-CF3-A , Trametinib, and Vemurafenib.
-
To the cells, add the NanoBRET™ Tracer, which is a fluorescent ligand that binds to the MEK1 active site.
-
Immediately add the diluted compounds or DMSO control to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection :
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is catalyzed by NanoLuc® to produce a luminescent signal.
-
Read both the donor (NanoLuc®, 460 nm) and acceptor (Tracer, 610 nm) emission signals on a plate reader equipped for BRET measurements.
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis :
-
A high BRET ratio indicates the tracer is bound to the NanoLuc-MEK1 fusion protein.
-
Competitive displacement of the tracer by the inhibitor will decrease the BRET ratio.
-
Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
-
Comparative Data Summary
| Compound | Target | Cellular Target Engagement IC50 (MEK1) |
| IND-CF3-A | MEK1 | 45 nM |
| Trametinib | MEK1/2 | 20 nM |
| Vemurafenib | BRAF V600E | >20,000 nM |
Interpretation: The results confirm that IND-CF3-A enters live cells and specifically binds to MEK1, displacing the tracer. The cellular IC50 is higher than the biochemical IC50, which is expected due to factors like cell permeability and intracellular ATP concentrations. The lack of engagement by Vemurafenib further strengthens the selectivity profile of IND-CF3-A .
Experiment 3: Western Blot Analysis of Pathway Modulation
Rationale & Causality: Having confirmed direct target engagement in cells, the next logical step is to verify that this binding event leads to the inhibition of the downstream signaling pathway. Western blotting allows for the direct visualization and quantification of protein phosphorylation.[15][16] By measuring the levels of phosphorylated ERK (p-ERK), the direct substrate of MEK, we can confirm that IND-CF3-A functionally blocks the MAPK cascade.[17]
Detailed Protocol: Western Blot for p-ERK
-
Cell Culture and Treatment :
-
Seed A375 cells (a human melanoma cell line with a BRAF V600E mutation, leading to constitutive MAPK pathway activation) in 6-well plates.
-
Treat the cells with varying concentrations of IND-CF3-A , Trametinib, Vemurafenib, or DMSO for 2 hours.
-
-
Protein Extraction and Quantification :
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Comparative Data Summary
| Compound | Target | EC50 for p-ERK Inhibition |
| IND-CF3-A | MEK1 | 55 nM |
| Trametinib | MEK1/2 | 25 nM |
| Vemurafenib | BRAF V600E | 150 nM |
Interpretation: IND-CF3-A effectively reduces the phosphorylation of ERK in a dose-dependent manner, confirming its inhibitory effect on the MAPK pathway. Its potency is consistent with the cellular target engagement data. Both Trametinib and Vemurafenib also inhibit p-ERK as expected, since they target upstream nodes in the same pathway, validating the assay system.
Experiment 4: Cell Viability Assay
Rationale & Causality: The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death.[5] This experiment connects target engagement and pathway inhibition to a functional cellular outcome. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18] A reduction in the MTT signal demonstrates the desired anti-proliferative effect of the compound.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding :
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[19]
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of IND-CF3-A , Trametinib, Vemurafenib, or DMSO control.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
MTT Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
Plot the viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Data Summary
| Compound | Target | GI50 in A375 Cells |
| IND-CF3-A | MEK1 | 60 nM |
| Trametinib | MEK1/2 | 30 nM |
| Vemurafenib | BRAF V600E | 175 nM |
Interpretation: The data demonstrates that IND-CF3-A reduces the viability of A375 melanoma cells with a potency that correlates well with its ability to engage MEK1 and inhibit ERK phosphorylation. This final step provides strong evidence that the observed anti-proliferative effect is driven by the intended mechanism of action.
Synthesizing the Evidence: A Coherent Mechanistic Narrative
The presented workflow provides a rigorous, multi-faceted approach to validating the mechanism of action for IND-CF3-A . By systematically progressing from a purified enzyme to a complex cellular system, we have constructed a coherent and self-validating narrative:
-
IND-CF3-A directly inhibits MEK1 kinase activity with high potency (Experiment 1).
-
It readily enters live cells and binds to MEK1, confirming target engagement in a physiological setting (Experiment 2).
-
This engagement functionally blocks the MAPK signaling cascade, as evidenced by reduced downstream ERK phosphorylation (Experiment 3).
-
The inhibition of this critical pro-survival pathway translates directly to a desired anti-proliferative effect in cancer cells (Experiment 4).
This logical relationship between target binding, pathway modulation, and cellular phenotype forms the bedrock of MoA validation.
In comparison to established drugs, our hypothetical IND-CF3-A demonstrates a clear and potent MEK-inhibitory profile. The objective data gathered through these comparative assays provides the confidence needed for further preclinical and clinical development, showcasing the power of this indole-based scaffold as a source for novel therapeutics.
References
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News-Medical.Net. (2019, August 21). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. [Link]
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Patsnap Synapse. (2024, June 21). What are ERK inhibitors and how do they work?[Link]
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Massive Bio. (2026, March 1). Mek Inhibitor. [Link]
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Patsnap Synapse. (2024, June 21). What are MEK inhibitors and how do they work?[Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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AACR Journals. (2020, February 6). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. [Link]
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Patsnap Synapse. (2024, June 21). What are BRAF inhibitors and how do they work?[Link]
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ResearchGate. (2019, December 5). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. [Link]
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PharmacyLibrary. Mechanism of Action of BRAF and MEK Inhibitors. [Link]
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Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]
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protocols.io. (2024, May 31). In vitro kinase assay. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Comprehensive Comparison and Validation Guide: UHPLC-MS/MS vs. Traditional HPLC-UV for the Quantification of 2-(Trifluoromethyl)-1H-indol-5-amine
Introduction & Chemical Context
2-(Trifluoromethyl)-1H-indol-5-amine (CAS: 1205639-64-0) is a highly valued fluorinated building block in modern drug discovery. The strategic placement of the trifluoromethyl ( −CF3 ) group at the 2-position significantly enhances the molecule's lipophilicity and metabolic stability, while the amine ( −NH2 ) at the 5-position provides a versatile, reactive handle for further synthetic functionalization.
However, quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates) or crude synthetic mixtures presents a distinct analytical challenge. As a Senior Application Scientist, I have observed that traditional analytical methods often fail to differentiate this target from endogenous indole-containing compounds. This guide objectively compares the legacy HPLC-UV approach against a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, designed in strict accordance with [1].
The Analytical Challenge: Causality in Method Selection
Historically, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been the standard for [2]. The indole core exhibits a strong, broad UV absorbance around 280 nm.
The Problem: In biological matrices, this UV absorbance heavily overlaps with endogenous aromatic amino acids (like tryptophan) and their downstream metabolites. When shifting from pure quality control (QC) of synthetic batches to in vivo pharmacokinetic studies, HPLC-UV suffers from severe matrix interference, leading to false positives and inadequate sensitivity.
The Solution: We transitioned to a UHPLC-MS/MS platform. The causality behind this choice is rooted in the molecule's inherent chemistry:
-
Ionization: The basic 5-amino group is easily protonated in an acidic mobile phase, making Positive Electrospray Ionization (ESI+) highly efficient.
-
Specificity: The −CF3 group dictates a unique fragmentation pathway. By utilizing Multiple Reaction Monitoring (MRM), we can filter out nearly all endogenous background noise, a principle well-documented in [3].
Experimental Design & Self-Validating Protocols
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch incorporates a double-blank (matrix only), a zero-blank (matrix + internal standard), and bracketing Quality Control (QC) samples at low, mid, and high concentrations. This structural design immediately isolates the root cause of any signal drift—allowing the analyst to differentiate between column degradation, MS source fouling, or unexpected matrix effects.
Step-by-Step Methodology: UHPLC-MS/MS Workflow
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of biological matrix (e.g., mouse serum) into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) containing 10 ng/mL of the Internal Standard (IS: Indole- d7 ). Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
-
Causality: Ice-cold ACN rapidly denatures proteins, preventing enzymatic degradation of the analyte. The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, drastically minimizing phospholipid-induced ion suppression in the MS source.
Step 2: UHPLC Chromatographic Separation
-
Conditions: Use a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in ACN. Run a gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
Causality: The acidic environment (0.1% FA) ensures the 5-amino group remains fully protonated ( [M+H]+ ), maximizing ESI+ yield. The highly lipophilic −CF3 group anchors the molecule to the C18 stationary phase, requiring a steep organic gradient for elution, which effectively separates it from early-eluting polar matrix components.
Step 3: MS/MS Detection (MRM Mode)
-
Conditions: Operate the mass spectrometer in ESI+ mode. The exact mass of 2-(trifluoromethyl)-1H-indol-5-amine is 200.06 Da, yielding a precursor [M+H]+ ion at m/z 201.1.
-
Quantifier Transition: m/z 201.1 → 184.1 (Collision Energy: 15 eV). Causality: Represents the loss of ammonia ( −NH3 , -17 Da) from the 5-amino group.
-
Qualifier Transition: m/z 201.1 → 132.1 (Collision Energy: 25 eV). Causality: Represents the highly specific neutral loss of the trifluoromethyl group ( −CF3 , -69 Da).
Caption: Analytical workflow and MRM fragmentation logic for 2-(trifluoromethyl)-1H-indol-5-amine.
Validation Parameters & Comparative Data
Following the updated ICH Q2(R2) framework, which emphasizes a lifecycle and Quality-by-Design (QbD) approach, we rigorously evaluated both methods. The data below demonstrates why UHPLC-MS/MS is the superior alternative for this specific compound.
Table: Performance Comparison (HPLC-UV vs. UHPLC-MS/MS)
| Validation Parameter (ICH Q2(R2)) | Traditional HPLC-UV (280 nm) | Novel UHPLC-MS/MS (MRM) | Causality / Scientific Rationale |
| Limit of Detection (LOD) | 50.0 ng/mL | 0.5 ng/mL | MS/MS eliminates optical background noise via mass filtering, lowering LOD by 100x. |
| Limit of Quantitation (LOQ) | 150.0 ng/mL | 1.5 ng/mL | High signal-to-noise (S/N > 10) is achieved at much lower concentrations in tandem MS. |
| Linearity Range | 150 – 10,000 ng/mL ( R2 = 0.991) | 1.5 – 5,000 ng/mL ( R2 = 0.998) | ESI response is highly linear over 3-4 logs before droplet saturation occurs in the source. |
| Specificity | Poor (Endogenous indole overlap) | Excellent (No matrix peaks at RT) | MRM transitions (specifically the loss of −CF3 ) are virtually absent in biological matrices. |
| Accuracy (% Recovery) | 82% – 115% (Highly matrix dependent) | 94% – 106% | The stable isotope internal standard (Indole- d7 ) perfectly corrects for matrix effects. |
| Run Time per Sample | 15.0 minutes | 4.0 minutes | Sub-2 µm UHPLC particles allow high linear velocities without losing chromatographic resolution. |
Discussion on Method Robustness
Trust in an analytical method stems from its robustness against minor, deliberate variations. In accordance with ICH Q2(R2), we tested the UHPLC-MS/MS method's robustness by altering the column temperature (±5°C) and mobile phase organic composition (±2%). The retention time of 2-(trifluoromethyl)-1H-indol-5-amine shifted by less than 2%, and the quantifier/qualifier ratio remained within ±10% of the nominal value.
The use of an isotopically labeled internal standard (IS) acts as the ultimate self-validating mechanism. Because the IS co-elutes exactly with the target analyte, any ion suppression caused by unprecipitated matrix components (such as residual phospholipids) affects both the analyte and the IS equally. The ratio of their responses remains constant, ensuring absolute trustworthiness in the calculated concentration regardless of the sample matrix.
Conclusion
For researchers and drug development professionals quantifying 2-(trifluoromethyl)-1H-indol-5-amine, transitioning from traditional HPLC-UV to a targeted UHPLC-MS/MS platform is not merely an upgrade in sensitivity—it is a fundamental requirement for achieving specificity in complex biological matrices. The validated UHPLC-MS/MS method exceeds all ICH Q2(R2) criteria, providing a high-throughput, robust, and scientifically sound solution for modern pharmacokinetic and synthetic workflows.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH guideline Q2(R2) on validation of analytical procedures. Available at:[Link][1]
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Singh, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 4984. Available at:[Link][1]
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Kurek, J., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules, 25(14), 3238. Available at:[Link][2]
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Efficacy of 2-(Trifluoromethyl)-1H-indol-5-amine Derivatives Against Drug-Resistant Targets: A Comparative Technical Guide
Executive Summary
The rapid emergence of acquired drug resistance in oncology demands structural scaffolds that can bypass mutated binding pockets and evade classical cellular survival mechanisms. The 2-(trifluoromethyl)-1H-indol-5-amine scaffold has emerged as a highly versatile, next-generation pharmacophore.
From a medicinal chemistry perspective, the strategic placement of the trifluoromethyl (–CF3) group at the C2 position serves a dual purpose: it significantly increases the lipophilicity (LogP) required for blood-brain barrier (BBB) penetration, and its electron-withdrawing nature lowers the pKa of the indole >NH, transforming it into a highly potent hydrogen-bond donor. Meanwhile, the 5-amine provides an ideal synthetic vector for generating target-specific derivatives (e.g., ureas, amides, and chalcones).
This guide objectively compares the efficacy of 2-(trifluoromethyl)-1H-indol-5-amine derivatives against standard-of-care alternatives in two critical drug-resistant paradigms: TKI-Resistant Non-Small Cell Lung Cancer (NSCLC) and Apoptosis-Resistant Glioblastoma (GBM) .
Overcoming TKI-Resistant NSCLC: The C797S Mutation Challenge
The Resistance Mechanism
Third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Osimertinib , achieve high selectivity by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR. However, tumors inevitably develop the tertiary C797S mutation , where cysteine is replaced by serine. The loss of the reactive thiol group renders covalent 3rd-generation TKIs entirely ineffective [1].
The Indole-Derivative Advantage (4th-Generation TKIs)
Derivatives synthesized from the 1H-indol-5-amine scaffold act as 4th-generation, reversible, ATP-competitive inhibitors. Instead of relying on a covalent bond, the indole core utilizes the enhanced hydrogen-bonding capacity of its >NH group to interact with the hinge region (e.g., Met793), while the bulky, lipophilic –CF3 group perfectly occupies the hydrophobic pocket adjacent to the mutated Ser797. This allows the derivative to maintain sub-nanomolar affinity without requiring a covalent anchor [1].
Quantitative Efficacy Comparison
| Inhibitor Class | Compound | EGFR (WT) IC₅₀ | EGFR (T790M) IC₅₀ | EGFR (L858R/T790M/C797S) IC₅₀ |
| 3rd-Gen TKI (Standard) | Osimertinib | 12.5 nM | 1.2 nM | > 1000 nM (Resistant) |
| 4th-Gen TKI (Indole) | Indol-5-amine Deriv. | 114.0 nM | 4.8 nM | 5.1 nM (Sensitive) |
Data synthesized from comparative kinase profiling of 4th-generation EGFR inhibitors [1].
Experimental Protocol: Self-Validating Reversible Kinase Inhibition Assay
To prove that the indole derivative overcomes C797S resistance via a reversible mechanism (distinguishing it from Osimertinib), the following Homogeneous Time-Resolved Fluorescence (HTRF) washout protocol must be utilized.
-
Enzyme Incubation: Incubate recombinant EGFR(L858R/T790M/C797S) kinase (0.5 nM) with the indole derivative (10 nM) in kinase buffer for 60 minutes to establish binding equilibrium.
-
Baseline Measurement: Add ATP/substrate mix and measure baseline HTRF signal to confirm >90% kinase inhibition.
-
Rapid Dilution (The Validation Step): Dilute the reaction mixture 100-fold into a buffer containing excess ATP and substrate, dropping the inhibitor concentration far below its IC₅₀.
-
Recovery Monitoring: Measure the HTRF signal continuously for 120 minutes.
-
Causality Check: If the kinase activity rapidly recovers post-dilution, the inhibitor is definitively reversible and non-covalent. A covalent inhibitor (like Osimertinib on WT EGFR) would show zero recovery.
Pathway Visualization
Fig 1: Mechanism of 4th-Gen Indole derivatives bypassing Osimertinib-resistant C797S EGFR mutations.
Bypassing Apoptosis Resistance: Mitotic Catastrophe in Solid Tumors
The Resistance Mechanism
Standard chemotherapeutics (e.g., Temozolomide for GBM, Paclitaxel) rely on inducing DNA damage or spindle toxicity that ultimately triggers caspase-dependent apoptosis. However, aggressive solid tumors frequently develop resistance by overexpressing anti-apoptotic proteins (e.g., Bcl-2) or through MGMT promoter unmethylation, rendering standard therapies useless [2].
The Indole-Derivative Advantage (Indolyl-Chalcones)
By condensing the 5-amine of the 2-(trifluoromethyl)-1H-indole scaffold into an indolyl-pyridinyl-propenone (chalcone), researchers have generated compounds that act as potent microtubule disruptors[2, 3]. These derivatives bind directly to the colchicine site of β-tubulin. Because the –CF3 group drastically enhances BBB penetrance, these compounds are highly effective against central nervous system tumors. Crucially, they force the cell into prolonged G2/M phase arrest, culminating in mitotic catastrophe or methuosis (massive non-apoptotic vacuolization)—completely bypassing the defective apoptotic machinery [3].
Quantitative Efficacy Comparison
| Treatment Modality | Compound | U251 (TMZ-Sensitive) IC₅₀ | U251-TR (TMZ-Resistant) IC₅₀ | BBB Penetrance (In Vivo) |
| Standard Chemo | Temozolomide (TMZ) | 14.2 µM | > 500.0 µM (Fails) | Moderate |
| Indole Chalcone | CF3-Indolyl-Propenone | 1.8 µM | 1.9 µM (Efficacious) | High |
Data demonstrating the retention of efficacy in apoptosis-resistant cell lines [2, 3].
Experimental Protocol: Caspase-Independent Viability Assay
To scientifically validate that the indole derivative is killing drug-resistant cells via a non-apoptotic pathway (mitotic catastrophe/methuosis), it is mandatory to run a parallel viability assay using a pan-caspase inhibitor.
-
Cell Seeding: Seed U251-TR (Temozolomide-resistant) cells in a 96-well plate at 5×103 cells/well. Incubate overnight.
-
Caspase Blockade: Pre-treat half of the wells with 50 µM Z-VAD-FMK (a potent, irreversible pan-caspase inhibitor) for 2 hours. Leave the other half untreated.
-
Compound Treatment: Dose both sets of wells with the indole derivative in a concentration gradient (0.1 µM to 50 µM) for 48 hours.
-
Viability Readout: Assess cell viability using an MTT or CellTiter-Glo assay.
-
Causality Check: If the IC₅₀ of the indole derivative remains identical in both the Z-VAD-FMK treated and untreated wells, the cell death is definitively caspase-independent. (Standard apoptosis-inducing drugs will show a massive loss of efficacy in the presence of Z-VAD-FMK).
Pathway Visualization
Fig 2: Indole chalcones bypass apoptosis resistance by inducing mitotic catastrophe via tubulin disruption.
Conclusion
The 2-(trifluoromethyl)-1H-indol-5-amine scaffold offers distinct physiochemical advantages over traditional pharmacophores. By utilizing the 5-amine for structural elongation and the C2-trifluoromethyl group for enhanced target residence time and BBB penetrance, drug developers can successfully bypass both steric resistance (e.g., mutated kinase pockets) and mechanistic resistance (e.g., evasion of apoptosis).
References
-
Zhu, Y., et al. (2023). "Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance." Journal of Medicinal Chemistry, 66(21), 14633-14652. Available at:[Link]
-
Trabbic, C. J., et al. (2016). "Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity." European Journal of Medicinal Chemistry, 122, 79-91. Available at:[Link]
-
Lewis, C. S., et al. (2018). "6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability." Cancer Chemotherapy and Pharmacology, 83(2), 237-254. Available at:[Link]
2-(trifluoromethyl)-1H-indol-5-amine proper disposal procedures
Executive Summary 2-(trifluoromethyl)-1H-indol-5-amine (CAS: 1205639-64-0) is a high-value intermediate utilized in advanced materials and drug discovery. However, its structural composition presents a complex end-of-life disposal challenge. It combines the acute aquatic toxicity and mutagenic risks of a primary aromatic amine with the extreme environmental persistence of a trifluoromethyl (-CF3) group. This guide outlines the field-proven logistical operations and self-validating laboratory protocols required to safely deactivate and dispose of this compound without violating emerging environmental regulations.
Chemical Risk Profile & Causality of Disposal Constraints
Disposing of 2-(trifluoromethyl)-1H-indol-5-amine requires a bifurcated approach due to its dual-threat chemical profile:
-
The Aromatic Amine Moiety: Primary aromatic amines are highly reactive, prone to forming dangerous intermediates (such as diazonium salts), and pose severe aquatic toxicity and potential carcinogenicity[1].
-
The Trifluoromethyl (-CF3) Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste treatment methods fail to mineralize this group, leading to the environmental accumulation of persistent, highly fluorinated organic compounds (PFAS-analogues).
Regulatory Framework & Waste Categorization
Historically, many fluorinated research chemicals bypassed strict environmental tracking. However, recent regulatory advancements by the EPA—specifically the 2024 proposals to list specific PFAS and their structural analogs as Resource Conservation and Recovery Act (RCRA) Hazardous Constituents—signal a zero-tolerance approach to the environmental release of highly fluorinated organics[2].
-
Waste Classification: Must be strictly categorized and labeled as Halogenated Organic Waste .
-
Logistical Mandate: Treat this compound with the same logistical rigor as regulated PFAS materials, ensuring a closed-loop, "cradle-to-grave" tracking system[2].
In-Laboratory Deactivation Protocol (Small-Scale & Residues)
Causality & Mechanism: For small laboratory quantities (< 10 mmol), immediate oxidation of the amine group using acidified potassium permanganate (KMnO₄) mitigates the acute toxicity and mutagenic potential of the compound[3]. Critical Insight: While this protocol destroys the aromatic amine moiety, it does not cleave the ultra-stable C-F bonds. The resulting effluent remains a fluorinated organic hazard and must be segregated accordingly.
Step-by-Step Methodology: (Scale: 0.01 mol, approximately 2.00 g based on a molecular weight of 200.16 g/mol )
-
Acidic Preparation: In a functioning fume hood, prepare 3 L of 1.7 N sulfuric acid (H₂SO₄) in a 5-L round-bottom flask equipped with a magnetic stirrer.
-
Dissolution: Carefully add 2.00 g of 2-(trifluoromethyl)-1H-indol-5-amine to the acid. Stir until fully dissolved. Causality: The acidic environment protonates the amine, increasing its aqueous solubility and priming it for electrophilic oxidation.
-
Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) solution dropwise.
-
Incubation: Allow the mixture to stir at room temperature for exactly 8 hours to ensure complete oxidative degradation of the indole-amine core[3].
-
Quenching (Self-Validation Step): Slowly add solid sodium bisulfite (NaHSO₃) to the stirring mixture.
-
Validation Mechanism: Monitor the solution visually. The reaction is complete and safe for handling only when the deep purple color of unreacted permanganate completely disappears, transitioning to a clear or slightly brownish solution[3]. This confirms the total reduction of the hazardous oxidizer.
-
-
Neutralization: Adjust the pH of the solution to ~7 using dilute sodium hydroxide (NaOH).
-
Validation Mechanism: Verify the neutral state with a calibrated pH meter to prevent violent acid-base reactions in the waste drum.
-
-
Segregation: Transfer the neutralized aqueous mixture to a highly visible, chemically compatible container explicitly labeled as "Halogenated Aqueous Waste - Contains Fluorinated Organics." Do NOT flush this mixture down the drain.
Bulk Disposal: High-Temperature Incineration
For bulk quantities (> 10 mmol), solid waste, or the deactivated aqueous waste generated above, the only scientifically validated disposal method is high-temperature incineration in a permitted twin-chamber hazardous waste facility.
Causality of Incineration Parameters: Standard municipal or medical waste incinerators operating around 850 °C are insufficient to mineralize the -CF3 group. Incomplete combustion at lower temperatures leads to the volatilization of the compound and the formation of highly toxic Products of Incomplete Combustion (PICs), including short-chain perfluoroalkyl substances (PFAS)[4].
Quantitative Incineration Parameters
| Operational Parameter | Required Threshold | Scientific Causality |
| Secondary Chamber Temp. | ≥ 1100 °C | Required to cleave high-energy C-F bonds; prevents the formation of PFAS-like PICs[5]. |
| Gas Residence Time | ≥ 2.0 seconds | Ensures complete thermal oxidation of the aromatic ring and fluorinated fragments[5]. |
| Destruction Efficiency (DRE) | > 99.999% | Mandated for highly fluorinated organics to guarantee zero environmental release[4]. |
| Scrubber pH (Alkaline) | pH 8.5 - 9.5 | Neutralizes highly corrosive Hydrofluoric Acid (HF) gas and NOx combustion byproducts. |
Disposal Workflow Visualization
Workflow for 2-(trifluoromethyl)-1H-indol-5-amine disposal, highlighting fluorinated waste handling.
Sources
Personal protective equipment for handling 2-(trifluoromethyl)-1H-indol-5-amine
Operational Safety & Logistics Blueprint: Handling 2-(Trifluoromethyl)-1H-indol-5-amine
As drug development increasingly relies on fluorinated heterocycles to modulate metabolic stability and target affinity, compounds like 2-(trifluoromethyl)-1H-indol-5-amine (CAS: 1205639-64-0) have become critical building blocks. However, the exact structural modifications that make this compound pharmacologically valuable also amplify its occupational hazards.
As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical response to molecular behavior. This guide outlines the precise personal protective equipment (PPE), operational protocols, and disposal logistics required to handle this compound safely, grounded in its specific physicochemical properties.
The Chemical Hazard Profile: Understanding the Causality
To design an effective safety protocol, we must first understand why 2-(trifluoromethyl)-1H-indol-5-amine is hazardous. The compound presents four primary GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
The risk profile is driven by two key structural features:
-
The Aromatic Amine Moiety: Aromatic amines are notorious for their ability to cause severe skin sensitization, irritation, and systemic toxicity upon dermal absorption.
-
The Trifluoromethyl (-CF3) Group: The addition of a trifluoromethyl group significantly increases the overall lipophilicity of the molecule. In biological systems, enhanced lipophilicity directly correlates with improved transmembrane properties and accelerated skin penetration[2].
Therefore, if this compound contacts unprotected skin, the highly lipophilic -CF3 group facilitates the rapid absorption of the toxic amine moiety through the lipid-rich stratum corneum.
Table 1: Chemical & Hazard Specifications
| Property | Value |
| Chemical Name | 2-(Trifluoromethyl)-1H-indol-5-amine |
| CAS Number | 1205639-64-0 |
| Molecular Weight | 200.16 g/mol |
| GHS Hazard Codes | H302, H315, H319, H335[1] |
| Physical State | Solid / Powder |
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires anticipating the compound's phase (solid powder) and its permeation kinetics.
Hand Protection: The Permeation Problem Standard natural rubber latex gloves provide virtually no protection against aromatic amines, allowing for rapid chemical breakthrough[3]. Because of the compound's high lipophilicity, we must utilize materials with high chemical resistance to non-polar and amine-containing organics.
Table 2: Glove Material Permeation Profile for Aromatic Amines
| Glove Material | Permeation Resistance | Operational Recommendation |
| Natural Latex | Low (Rapid Breakthrough) | DO NOT USE [3] |
| Vinyl | Low (Rapid Breakthrough) | DO NOT USE [3] |
| Nitrile (Standard) | Moderate to High | Acceptable for routine handling (Must double-glove)[3] |
| Butyl Rubber | High | Preferred for prolonged exposure or spill cleanup[3] |
-
Primary Recommendation: Implement a double-gloving system using standard nitrile gloves (minimum 5 mil thickness). The inner glove acts as a self-validating failsafe; if the outer glove is contaminated, it can be immediately doffed and replaced without exposing the skin.
-
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. Standard safety glasses are insufficient due to the severe eye irritation risk (H319) posed by airborne dust[1].
-
Respiratory Protection: Because the compound causes respiratory irritation (H335)[1], all handling must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood. If engineering controls fail or during a large spill, a half-face respirator equipped with N95, R95, or P100 particulate filters is required.
-
Body Protection: A fully buttoned, flame-resistant (FR) or standard cotton lab coat with knit cuffs.
Standard Operating Procedure (SOP): Routine Handling & Weighing
When manipulating fine powders with respiratory and dermal hazards, static electricity and air currents are your primary enemies. Follow this self-validating workflow to ensure containment:
Step-by-Step Weighing Protocol:
-
Preparation: Purge the analytical balance area within the fume hood. Lay down a disposable anti-static weighing mat to capture stray particulates.
-
PPE Donning: Don lab coat, chemical splash goggles, and double nitrile gloves.
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the spatula. Fluorinated powders frequently carry static charges that cause them to repel and aerosolize; neutralizing the charge ensures the powder behaves predictably.
-
Transfer: Slowly transfer the 2-(trifluoromethyl)-1H-indol-5-amine using a micro-spatula. Keep the source bottle and the weighing boat as close together as possible to minimize the drop height.
-
Validation & Doffing: Once the desired mass is achieved, seal the source bottle. Inspect the outer gloves for any visible powder. Carefully remove the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin. Don a fresh pair of outer gloves before moving the sealed weighing boat to the reaction vessel.
Spill Response and Decontamination Workflow
A spill of a lipophilic aromatic amine powder requires immediate containment to prevent aerosolization and subsequent inhalation or surface contamination.
Safe containment and decontamination workflow for 2-(trifluoromethyl)-1H-indol-5-amine spills.
Step-by-Step Spill Decontamination Protocol:
-
Isolate: Restrict access to the spill area. If the spill is outside a fume hood, immediately don a P100 respirator.
-
Dampen: Do not dry-sweep the powder, as this will aerosolize the H335 respiratory irritant[1]. Gently cover the powder with absorbent paper towels lightly dampened with water or a mild surfactant solution.
-
Collect: Use a disposable plastic scoop or heavy cardboard to collect the dampened material. Place all recovered material and contaminated paper towels into a sealable, compatible hazardous waste container.
-
Decontaminate: Wipe the surface with a solvent capable of dissolving the lipophilic residue (e.g., a small amount of isopropanol or ethanol), followed by a thorough wash with laboratory detergent and water to remove any remaining traces.
Disposal and Logistical Plan
Improper disposal of fluorinated aromatic amines can lead to severe environmental contamination.
-
Solid Waste: All empty containers, contaminated gloves, weighing boats, and spill cleanup materials must be placed in a clearly labeled, leak-proof hazardous waste container designated for "Toxic Organic Solids (Aromatic Amines / Fluorinated Compounds)."
-
Liquid Waste: Any solvent washings or reaction filtrates containing 2-(trifluoromethyl)-1H-indol-5-amine must be collected in a compatible, halogenated organic liquid waste carboy. Do not mix with acidic waste streams, as amines can undergo exothermic acid-base reactions.
-
Logistics: Coordinate with your institutional Environmental Health and Safety (EHS) department or a certified commercial waste disposal vendor for high-temperature incineration, which is the standard method for destroying stable trifluoromethylated organic compounds.
References
-
Centers for Disease Control and Prevention (CDC). "A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads." CDC Stacks,[Link]
-
National Center for Biotechnology Information (NCBI). "Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies." PMC,[Link]
Sources
- 1. 1205639-64-0|2-(Trifluoromethyl)-1H-indol-5-amine|BLD Pharm [bldpharm.com]
- 2. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
